Mca-SEVNLDAEFK(Dnp)-NH2
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H89N15O26/c1-33(2)24-45(77-66(101)47(30-52(69)85)80-68(103)58(34(3)4)81-62(97)44(20-22-55(89)90)76-67(102)49(32-84)73-53(86)26-37-27-57(93)109-51-29-39(108-6)16-17-40(37)51)64(99)79-48(31-56(91)92)63(98)72-35(5)60(95)75-43(19-21-54(87)88)61(96)78-46(25-36-12-8-7-9-13-36)65(100)74-42(59(70)94)14-10-11-23-71-41-18-15-38(82(104)105)28-50(41)83(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,71,84H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,85)(H2,70,94)(H,72,98)(H,73,86)(H,74,100)(H,75,95)(H,76,102)(H,77,101)(H,78,96)(H,79,99)(H,80,103)(H,81,97)(H,87,88)(H,89,90)(H,91,92)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUYBLXUXZOXPL-PKEZMKBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89N15O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Measuring BACE-1 Activity Using the Fluorogenic Substrate Mca-SEVNLDAEFK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2, for the accurate and sensitive measurement of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) activity. This guide covers the core principles of the assay, detailed experimental protocols, and data presentation for effective analysis.
Introduction to BACE-1 and the this compound Substrate
Beta-secretase 1 (BACE-1) is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2][3] This cleavage event is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4] Consequently, BACE-1 is a prime therapeutic target for the development of disease-modifying drugs.
The this compound peptide is a highly specific and sensitive fluorogenic substrate designed for monitoring BACE-1 activity.[5] It incorporates the "Swedish" mutation of the APP β-secretase cleavage site, which enhances its recognition and cleavage by BACE-1. The peptide is flanked by a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[5] Upon cleavage by BACE-1 between the Leucine (L) and Aspartic acid (D) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a detectable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity of BACE-1.
Quantitative Data for Assay Design
For reproducible and accurate BACE-1 activity measurements, it is crucial to consider the following optimized parameters and the inhibitory activity of known compounds.
Table 1: Optimal BACE-1 Assay Conditions
| Parameter | Recommended Value/Range | Notes |
| pH | 4.5 | BACE-1 exhibits optimal activity in an acidic environment, consistent with its localization in endosomes. |
| Temperature | 37°C | Standard physiological temperature for enzymatic assays. |
| Excitation Wavelength | 320-328 nm | Optimal for the Mca fluorophore. |
| Emission Wavelength | 393-420 nm | Wavelength for detecting the fluorescence of cleaved Mca. |
| Substrate Concentration | 10-20 µM | A starting point for kinetic assays; should be optimized based on the specific enzyme concentration and experimental goals. |
| Enzyme Concentration | 1-10 nM | Dependent on the purity and specific activity of the BACE-1 preparation. |
| Incubation Time | 30-60 minutes | For endpoint assays; kinetic assays will monitor fluorescence over time. |
Table 2: IC50 Values of Known BACE-1 Inhibitors
The following table provides a reference for the potency of commonly used BACE-1 inhibitors as measured by FRET-based assays. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Reported IC50 (nM) | Reference |
| BACE-1 inhibitor IV | 45 | [3] |
| Verubecestat (MK-8931) | 2.2 | [6] |
| Lanabecestat (AZD3293) | 4 | |
| FAH65 | 10-30 |
Experimental Protocols
This section outlines a detailed methodology for performing a BACE-1 activity assay using this compound in a 96-well plate format, suitable for both kinetic and endpoint measurements.
Materials and Reagents
-
Recombinant human BACE-1 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 inhibitor (positive control for inhibition)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5.
-
BACE-1 Enzyme Stock Solution: Reconstitute lyophilized BACE-1 in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of a known BACE-1 inhibitor in DMSO. Store at -20°C.
Assay Procedure
-
Prepare Working Solutions:
-
BACE-1 Working Solution: Dilute the BACE-1 stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 2-20 nM). Keep on ice.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-40 µM).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer containing a constant final percentage of DMSO (typically ≤1%).
-
-
Plate Setup (per well):
-
Blank (No Enzyme): 50 µL of assay buffer + 50 µL of substrate working solution.
-
Positive Control (No Inhibitor): 50 µL of BACE-1 working solution + 50 µL of substrate working solution.
-
Inhibitor Wells: 50 µL of BACE-1 working solution + 50 µL of inhibitor dilution.
-
-
Assay Execution:
-
Add 50 µL of the appropriate solutions (assay buffer or BACE-1 working solution, with or without inhibitor) to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Mix gently by pipetting or orbital shaking for 30 seconds.
-
-
Fluorescence Measurement:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. After incubation, measure the final fluorescence intensity.
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from all other measurements.
-
Kinetic Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Inhibitor Analysis: Plot the percentage of BACE-1 inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of the BACE-1 assay and its biological context, the following diagrams illustrate the core signaling pathway, the experimental workflow, and the logical relationship of the FRET-based detection mechanism.
Caption: Amyloid Precursor Protein (APP) processing by BACE-1.
Caption: Experimental workflow for the BACE-1 activity assay.
Caption: FRET mechanism of the this compound substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Processing of Amyloid Precursor Protein in Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mca-SEVNLDAEFK(Dnp)-NH2: A Key Fluorogenic Substrate in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mca-SEVNLDAEFK(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate crucial for the study of β-secretase (BACE-1), an enzyme central to the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the structure, properties, and applications of this substrate. It details experimental protocols for its use in BACE-1 activity and inhibition assays, presents key quantitative data, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as an essential resource for researchers and professionals in neurodegenerative disease research and drug development, facilitating a deeper understanding and effective utilization of this critical research tool.
Introduction
This compound is a synthetic peptide that has become an indispensable tool in the investigation of Alzheimer's disease. Its design is based on the "Swedish" mutation (KM/NL) of the amyloid precursor protein (APP), which is known to be a preferred cleavage site for the β-secretase enzyme, BACE-1.[1] The cleavage of APP by BACE-1 is the rate-limiting step in the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
The utility of this compound lies in its clever application of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-yl-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Mca and Dnp allows for efficient quenching of the Mca fluorescence.[2] However, upon enzymatic cleavage by BACE-1 between the Leucine (L) and Aspartic Acid (D) residues, the Mca fluorophore is liberated from the quenching effect of the Dnp group, resulting in a significant and measurable increase in fluorescence.[1] This direct correlation between enzymatic activity and fluorescence signal provides a sensitive and continuous method for assaying BACE-1 activity and for screening potential inhibitors.
Structure and Properties
The fundamental characteristics of this compound are summarized in the tables below, providing essential information for its handling, storage, and use in experimental settings.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(2,4-dinitrophenyl)-NH2 | N/A |
| Molecular Formula | C₇₄H₉₅N₁₅O₂₄ | N/A |
| Molecular Weight | 1634.65 g/mol | N/A |
| Appearance | Lyophilized powder | [3] |
| Storage | Store at -20°C, keep desiccated. Stable for at least 36 months in lyophilized form. | [3] |
| Solubility | Soluble in DMSO | N/A |
Table 2: Spectroscopic Properties
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (Mca) | ~325 | [4] |
| Emission Maximum (Mca) | ~393 | [4] |
Mechanism of Action: FRET-Based Detection of BACE-1 Activity
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited state donor fluorophore (Mca) to a nearby acceptor molecule (Dnp).
Caption: FRET mechanism of this compound for BACE-1 activity detection.
In its uncleaved state, the Mca fluorophore and Dnp quencher are held in close proximity by the peptide backbone. When the Mca group is excited by light at approximately 325 nm, the absorbed energy is transferred to the Dnp molecule instead of being emitted as fluorescence. Upon cleavage of the peptide by BACE-1 at the Leu-Asp bond, the Mca-containing fragment is released, separating it from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of Mca at around 393 nm. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and thus to the enzymatic activity of BACE-1.
Role in the Amyloid Precursor Protein (APP) Processing Pathway
BACE-1 plays a critical, initiating role in the amyloidogenic pathway of APP processing, a central process in the pathology of Alzheimer's disease.[5] The diagram below illustrates this pathway and the significance of BACE-1 cleavage.
Caption: Amyloid Precursor Protein (APP) processing pathways.
As depicted, APP can be processed via two main pathways. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of the Aβ peptide.[6] In contrast, the amyloidogenic pathway is initiated by the cleavage of APP by BACE-1, which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[5] The C99 fragment is subsequently cleaved by γ-secretase to release the Aβ peptide and the APP intracellular domain (AICD).[6] The ability to accurately measure BACE-1 activity using substrates like this compound is therefore fundamental to understanding and therapeutically targeting this pathological cascade.
Experimental Protocols
The following section provides a detailed methodology for a typical BACE-1 inhibition assay using this compound.
Reagents and Materials
-
Recombinant human BACE-1 (e.g., from R&D Systems or similar)
-
This compound substrate
-
BACE-1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 Stop Solution: 2.5 M Sodium Acetate
-
Test compounds (potential BACE-1 inhibitors)
-
DMSO (for dissolving substrate and test compounds)
-
Black 96-well or 384-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation at ~325 nm and emission detection at ~393 nm
Preparation of Solutions
-
BACE-1 Enzyme Stock Solution: Reconstitute lyophilized BACE-1 in the assay buffer to a desired stock concentration (e.g., 1 unit/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in BACE-1 assay buffer to the desired final concentration for the assay (e.g., 10 µM).
-
Test Compound Solutions: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
BACE-1 Inhibition Assay Protocol
The following protocol is for a 96-well plate format and can be adapted for 384-well plates.
-
Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and BACE-1 enzyme.
-
Test wells: Add diluted test compound and BACE-1 enzyme.
-
-
Assay Procedure: a. To each well, add the appropriate components as per the plate setup (e.g., 50 µL of assay buffer or test compound solution). b. Add 25 µL of the diluted BACE-1 enzyme solution to the control and test wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to all wells. e. Immediately place the plate in the fluorescence microplate reader.
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 325 nm, Emission: 393 nm) at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes (kinetic assay).
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes), then stop the reaction by adding a stop solution (e.g., 25 µL of 2.5 M Sodium Acetate) and read the final fluorescence.
-
-
Data Analysis: a. Subtract the background fluorescence (from blank wells) from all readings. b. For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well. c. Calculate the percentage of BACE-1 inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of control well)) d. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical BACE-1 inhibition screening assay.
Caption: Workflow for a BACE-1 inhibition assay using this compound.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound in BACE-1 assays. It is important to note that specific kinetic values can vary depending on the exact assay conditions (e.g., buffer composition, temperature, pH).
Table 3: Kinetic Parameters for BACE-1 with FRET Substrates
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Similar APP-based FRET substrate | Recombinant Human BACE-1 | ~10-15 | N/A | N/A | [4] |
Note: Specific Km and kcat values for this compound are not consistently reported across the literature and should be determined empirically under specific experimental conditions.
Table 4: IC₅₀ Values of Known BACE-1 Inhibitors Determined with FRET Assays
| Inhibitor | IC₅₀ (nM) | Assay Substrate | Reference |
| β-Secretase Inhibitor IV | ~15-30 | Similar FRET Substrates | [7] |
| Verubecestat | 2.2 | FRET Assay | [8] |
| Elenbecestat | 27 | FRET Assay | [8] |
Note: The IC₅₀ values can vary based on the specific FRET substrate and assay conditions used.
Conclusion
This compound is a robust and highly valuable tool for researchers in the field of Alzheimer's disease. Its design, based on a preferred BACE-1 cleavage site and the principles of FRET, allows for sensitive and reliable measurement of BACE-1 activity. This technical guide has provided a comprehensive overview of its structure, properties, and mechanism of action, along with detailed experimental protocols and key quantitative data. By understanding and effectively utilizing this fluorogenic substrate, scientists and drug development professionals can advance our understanding of Alzheimer's disease pathogenesis and accelerate the discovery of novel therapeutic interventions targeting BACE-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Mca-SEVNLDAEFK(Dnp)-NH2: A Technical Guide for a FRET Substrate in β-Secretase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) substrate, Mca-SEVNLDAEFK(Dnp)-NH2, for the study of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document outlines the substrate's core properties, detailed experimental protocols for its use, and visual representations of the underlying biochemical processes to support researchers in their drug discovery and development efforts.
Core Principles and Mechanism of Action
The this compound peptide is a fluorogenic substrate designed to quantify the enzymatic activity of β-secretase. Its sequence, SEVNLDAEFK, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be more efficiently cleaved by BACE1.
The substrate operates on the principle of FRET. It incorporates a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor molecule, 2,4-Dinitrophenyl (Dnp), attached to the lysine (K) residue. In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence emission through resonance energy transfer.
Upon the introduction of active β-secretase, the enzyme specifically cleaves the peptide bond between the Leucine (L) and Aspartic acid (D) residues. This cleavage separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the β-secretase activity, providing a sensitive method for enzyme characterization and inhibitor screening.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound substrate and its use in β-secretase assays.
Table 1: Substrate Properties
| Property | Value |
| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 |
| Fluorophore (Donor) | (7-Methoxycoumarin-4-yl)acetyl (Mca) |
| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) |
| β-Secretase Cleavage Site | Between Leu and Asp |
| Excitation Wavelength (λex) | ~320-328 nm |
| Emission Wavelength (λem) | ~392-420 nm |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value/Range |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 |
| Substrate Concentration | 5-20 µM |
| Enzyme Concentration | Dependent on enzyme purity and activity; titrate for optimal signal |
| Incubation Temperature | 37°C |
| Assay Format | 96-well or 384-well black plates (low fluorescence background) |
| Instrumentation | Fluorescence plate reader |
Table 3: Kinetic Parameters
| Parameter | Value |
| Michaelis Constant (Km) | Not readily available in published literature; requires empirical determination. |
| Maximum Velocity (Vmax) | Not readily available in published literature; requires empirical determination. |
| Catalytic Efficiency (kcat/Km) | Not readily available in published literature; requires empirical determination. |
Note: The specific kinetic constants (Km and Vmax) for this compound with β-secretase are not consistently reported in publicly available literature and are best determined experimentally under the specific assay conditions being used.
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the execution of a standard β-secretase activity assay using this compound.
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5):
-
Prepare a solution of 50 mM sodium acetate in nuclease-free water.
-
Adjust the pH to 4.5 using acetic acid.
-
Filter sterilize the buffer and store at 4°C.
-
-
Substrate Stock Solution (e.g., 1 mM):
-
The this compound substrate is typically supplied as a lyophilized powder.
-
Reconstitute the peptide in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
β-Secretase (BACE1) Enzyme Solution:
-
Reconstitute or dilute the purified BACE1 enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
Keep the enzyme solution on ice during the experiment to maintain its activity.
-
-
Inhibitor Solutions (for screening assays):
-
Dissolve test compounds (potential inhibitors) in DMSO to create concentrated stock solutions.
-
Prepare serial dilutions of the inhibitor stocks in the assay buffer to achieve the desired final concentrations in the assay.
-
β-Secretase Activity Assay Protocol (96-well plate format)
-
Prepare the Assay Plate:
-
In a 96-well black, flat-bottom plate, add the following components to each well in the specified order:
-
Assay Buffer: Add a sufficient volume to bring the final reaction volume to 100 µL.
-
Inhibitor or Vehicle: Add the desired volume of the inhibitor dilution or an equivalent volume of the vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor solution) for control wells.
-
Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM). Add the diluted substrate to each well.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the BACE1 enzyme solution to each well to initiate the enzymatic reaction.
-
Immediately mix the contents of the plate thoroughly but gently to avoid bubbles.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
Use an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 405 nm. The optimal wavelengths may vary slightly depending on the instrument, so it is advisable to perform a wavelength scan.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity as a function of time.
-
The initial velocity (rate) of the reaction is determined from the linear portion of the curve.
-
For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.
-
To determine the IC50 value of an inhibitor, plot the percentage of inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound FRET substrate and its application in β-secretase assays.
Caption: FRET mechanism of the this compound substrate.
Caption: Enzymatic cleavage of the substrate by β-secretase.
Caption: A typical experimental workflow for a β-secretase inhibition assay.
Unveiling the Role of Mca-SEVNLDAEFK(Dnp)-NH2 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of the fluorogenic peptide substrate, Mca-SEVNLDAEFK(Dnp)-NH2, a pivotal tool in neuroscience research, particularly in the study of Alzheimer's disease. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in dissecting enzymatic activity and screening for potential therapeutic inhibitors.
Introduction to this compound
This compound is a highly specific, internally quenched fluorogenic substrate designed to assay the activity of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a pathological hallmark of Alzheimer's disease.
The substrate's design is based on the principle of Förster Resonance Energy Transfer (FRET). It comprises a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by BACE1 between the leucine (L) and aspartic acid (D) residues, the Mca fluorophore is liberated from the quenching effects of the Dnp group, leading to a significant and quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal provides a sensitive and continuous assay for BACE1 activity.
Core Applications in Neuroscience
The primary application of this compound in neuroscience is the sensitive and specific measurement of BACE1 activity. This has significant implications for:
-
Alzheimer's Disease Research: Understanding the role of BACE1 in the pathogenesis of Alzheimer's disease is a major area of investigation. This substrate allows researchers to study the regulation of BACE1 activity in various experimental models, including cell cultures and tissue homogenates from animal models of the disease.
-
High-Throughput Screening (HTS) for BACE1 Inhibitors: The fluorogenic nature of the assay makes it highly amenable to HTS platforms for the discovery of novel BACE1 inhibitors. The direct and rapid readout of enzymatic activity allows for the efficient screening of large compound libraries to identify potential therapeutic candidates for Alzheimer's disease.
-
Enzyme Kinetics and Characterization: This substrate is instrumental in determining the kinetic parameters of BACE1, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). It is also used to determine the potency of BACE1 inhibitors by calculating their half-maximal inhibitory concentration (IC50) values.
-
Investigating BACE1 Activity in Different Biological Contexts: Researchers utilize this compound to explore how BACE1 activity is modulated by various physiological and pathological conditions in neuronal and non-neuronal cells.
While BACE1 is the primary target, this substrate may also be cleaved by other proteases with similar substrate specificity, such as thimet oligopeptidase, necessitating appropriate controls in experimental design.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related fluorogenic substrates in BACE1 assays. It is important to note that specific kinetic values can vary depending on the exact experimental conditions, including buffer composition, pH, and temperature.
Table 1: General Properties of this compound
| Property | Value |
| Full Peptide Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 |
| Fluorophore (Mca) Ex/Em | ~328 nm / ~393 nm |
| Quencher | 2,4-Dinitrophenyl (Dnp) |
| Primary Target Enzyme | Beta-secretase 1 (BACE1) |
| Principle of Detection | Förster Resonance Energy Transfer (FRET) |
Experimental Protocols
This section provides a detailed methodology for a standard BACE1 activity assay using a fluorogenic substrate like this compound. This protocol is adaptable for use with purified enzyme, cell lysates, or brain tissue homogenates.[1]
Reagent Preparation
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Recombinant human BACE1 (or other source) diluted in assay buffer to the desired concentration.
-
Substrate: this compound stock solution (e.g., 10 mM in DMSO), diluted to the desired final concentration in assay buffer.
-
Inhibitor (Optional): BACE1 inhibitor stock solution in DMSO, with serial dilutions prepared.
-
96-well Plate: Black, opaque microplate for fluorescence measurements.
Assay Procedure for BACE1 Inhibition
-
Plate Setup:
-
Blank wells: Add 98 µL of assay buffer.
-
Control (No Inhibitor) wells: Add 98 µL of BACE1 enzyme solution.
-
Inhibitor wells: Add 98 µL of BACE1 enzyme solution.
-
-
Inhibitor Addition:
-
Add 2 µL of DMSO to the Blank and Control wells.
-
Add 2 µL of the desired inhibitor concentration to the Inhibitor wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 100 µL of the diluted this compound substrate solution to all wells. The final volume in each well will be 200 µL.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every 5 minutes for 60-90 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from Blank wells) from all readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BACE1 Activity Assay in Brain Homogenates
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Procedure:
-
Add 50 µg of total protein from the brain homogenate to each well of a 96-well plate.
-
Adjust the volume in each well to 100 µL with assay buffer (50 mM Sodium Acetate, pH 4.5).
-
Initiate the reaction by adding 100 µL of the this compound substrate solution.
-
Measure fluorescence kinetically as described in section 4.2.5.
-
The rate of fluorescence increase is proportional to the BACE1 activity in the brain homogenate.
-
Visualizations: Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for BACE1 Inhibition Assay
Caption: Workflow for determining BACE1 inhibitor potency.
Conclusion
This compound stands as a critical tool for neuroscience researchers investigating the role of BACE1 in health and disease. Its high sensitivity, specificity, and suitability for high-throughput applications have significantly advanced our understanding of Alzheimer's disease pathogenesis and have provided a robust platform for the discovery of novel therapeutic agents. The protocols and information provided in this guide offer a solid foundation for the successful application of this powerful research tool.
References
An In-depth Technical Guide to the Peptide Sequence Mca-SEVNLDAEFK(Dnp)-NH2: A Tool for Alzheimer's Disease Research
For Immediate Release
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp)-NH2, a critical tool for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease. This document outlines the core principles of its application, detailed experimental methodologies, and relevant biological pathways.
Introduction to this compound
The peptide this compound is a highly specific substrate for the enzyme β-secretase (BACE1), a key player in the pathogenesis of Alzheimer's disease. This synthetic peptide is designed based on the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be more readily cleaved by BACE1.
The functionality of this peptide is based on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence emitted by the Mca group. Upon cleavage of the peptide by BACE1 between the Leucine (L) and Aspartic Acid (D) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescence signal makes this compound an invaluable tool for high-throughput screening of BACE1 inhibitors and for studying the enzyme's kinetics.
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Full Peptide Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 | |
| Fluorophore (Donor) | 7-Methoxycoumarin-4-acetyl (Mca) | |
| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) | |
| Excitation Wavelength (λex) | 328 nm | [1][2] |
| Emission Wavelength (λem) | 420 nm | [1][2] |
Enzymatic Kinetic Parameters
| Substrate Sequence | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| SEVNL/DAEFR | BACE1 | 9 | 0.02 | 2,222 |
Disclaimer: The kinetic data presented above is for a similar, but not identical, peptide substrate. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.
Experimental Protocols
The following is a detailed protocol for a BACE1 activity assay using a fluorogenic substrate like this compound, adapted from a peer-reviewed method. This protocol is suitable for a 96-well plate format, enabling medium- to high-throughput analysis.
Materials:
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitor (for control)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO. Further dilute the stock solution to the desired working concentration in BACE1 Assay Buffer. Protect the substrate solution from light.
-
Dilute the recombinant human BACE1 enzyme to the desired concentration in cold BACE1 Assay Buffer. Keep the enzyme on ice.
-
Prepare a stock solution of a known BACE1 inhibitor in DMSO for the negative control wells.
-
-
Assay Setup (per well in a 96-well plate):
-
Blank Wells: Add 100 µL of BACE1 Assay Buffer.
-
Enzyme Activity Wells (No Inhibitor): Add 50 µL of BACE1 Assay Buffer and 50 µL of the diluted BACE1 enzyme solution.
-
Inhibitor Control Wells: Add 40 µL of BACE1 Assay Buffer, 10 µL of the BACE1 inhibitor solution, and 50 µL of the diluted BACE1 enzyme solution.
-
Test Compound Wells: Add 40 µL of BACE1 Assay Buffer, 10 µL of the test compound solution, and 50 µL of the diluted BACE1 enzyme solution.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the this compound substrate working solution to all wells except the blank wells.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths.
-
Monitor the increase in fluorescence intensity over time (kinetic assay) at a constant temperature (e.g., 37°C). Readings can be taken every 1-5 minutes for a total of 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the readings of all other wells.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition for test compounds by comparing their reaction velocities to the enzyme activity wells (no inhibitor).
-
For inhibitor screening, IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
Mandatory Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The two major processing pathways of the amyloid precursor protein (APP).
Experimental Workflow for a FRET-based BACE1 Assay
References
In-Depth Technical Guide: Mca-SEVNLDAEFK(Dnp)-NH2 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-SEVNLDAEFK(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive measurement of peptidase activity, most notably that of β-secretase (BACE-1). This research tool is pivotal in the study of Alzheimer's disease, where BACE-1 is a key enzyme in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides. This guide provides a comprehensive overview of the basic characteristics, experimental applications, and underlying principles of this compound.
The substrate's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] It incorporates a fluorescent reporter, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient quenching of the Mca fluorescence.[1][2] Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the two are separated, leading to a measurable increase in fluorescence.[1][2] This direct relationship between fluorescence intensity and enzymatic activity allows for real-time kinetic analysis and high-throughput screening of potential enzyme inhibitors.
Core Characteristics
The utility of this compound as a research tool is defined by its specific biochemical and physical properties. A summary of these key characteristics is presented below.
| Property | Value | Reference |
| Full Name | (7-Methoxycoumarin-4-yl)acetyl-L-seryl-L-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-aspartyl-L-alanyl-L-glutamyl-L-phenylalanyl-L-lysine(2,4-dinitrophenyl)-amide | N/A |
| Molecular Formula | C68H88N14O27 | [3] |
| Molecular Weight | 1533.5 g/mol | [3] |
| Excitation Wavelength | ~328 nm | N/A |
| Emission Wavelength | ~420 nm | N/A |
| Enzyme Specificity | Primarily BACE-1; also reported to be cleaved by thimet oligopeptidase. | [2] |
| Storage (Lyophilized) | -20°C | N/A |
| Storage (in Solution) | -20°C (use within 1 month) | N/A |
Principle of Action: FRET-Based Enzyme Activity Assay
The experimental application of this compound hinges on the FRET principle to quantify enzyme activity. The workflow of a typical BACE-1 activity assay is outlined below.
Application in Alzheimer's Disease Research: The Amyloid Precursor Protein (APP) Processing Pathway
This compound is particularly valuable in studying the amyloidogenic pathway of amyloid precursor protein (APP) processing, a central pathological cascade in Alzheimer's disease. APP can be processed by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This is considered a neuroprotective pathway.
-
Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE-1) and then γ-secretase. This process releases the Aβ peptide, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.
The fluorogenic substrate this compound mimics the "Swedish" mutation of the APP cleavage site, making it a highly efficient substrate for BACE-1 and an excellent tool for screening BACE-1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Mca-SEVNLDAEFK(Dnp)-NH2 BACE-1 Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE-1), also known as beta-site amyloid precursor protein cleaving enzyme 1, is a key aspartyl protease in the amyloidogenic pathway.[1][2][3] Its cleavage of the Amyloid Precursor Protein (APP) is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.[1][2][3][4] Consequently, BACE-1 is a prime therapeutic target for the development of inhibitors to treat Alzheimer's disease.
This document provides a detailed protocol for a BACE-1 enzyme kinetics assay using the fluorogenic substrate Mca-SEVNLDAEFK(Dnp)-NH2. This substrate is a peptide sequence based on the "Swedish" mutation of APP, which enhances its cleavage by BACE-1. The peptide is flanked by a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE-1, the Mca-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][5]
Principle of the Assay
The this compound BACE-1 assay is based on the principle of FRET.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 4. Secretases Related to Amyloid Precursor Protein Processing [mdpi.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Calculating BACE-1 Activity with Mca-SEVNLDAEFK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. The protocol utilizes the highly specific, fluorescently quenched peptide substrate, Mca-SEVNLDAEFK(Dnp)-NH2, which mimics the "Swedish" mutation of the amyloid precursor protein (APP), a natural substrate for BACE-1.[1][2][3]
Principle of the Assay
The assay is based on Fluorescence Resonance Energy Transfer (FRET).[4][5] The substrate, this compound, contains a fluorescent donor group, 7-methoxycoumarin (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp).[6][7] In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group.[1][2][3][6][7] Upon cleavage of the peptide by BACE-1 between the Leucine (L) and Aspartic acid (D) residues, the Mca fluorophore is separated from the Dnp quencher.[1][2][3] This separation leads to a significant increase in fluorescence intensity, which is directly proportional to the BACE-1 enzymatic activity.[1][2][3][6][7]
BACE-1 Cleavage of APP and the FRET Substrate
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a BACE-1 activity assay using the this compound substrate.
Table 1: Reagent and Sample Preparation
| Component | Stock Concentration | Working Concentration | Solvent/Buffer | Storage |
| This compound Substrate | 1 mg/mL (500 µM)[8] | 10 µM | DMSO | -20°C, protected from light |
| Recombinant Human BACE-1 | 0.3 units/µL[8] | Varies (e.g., 10 milliunits)[9] | Assay Buffer | -80°C |
| BACE-1 Assay Buffer | 1X | 1X | 50 mM Sodium Acetate (pH 4.5)[9] | 4°C |
| BACE-1 Inhibitor (Control) | Varies | Varies | DMSO | -20°C |
| Cell/Tissue Lysate | 2-4 mg/mL[10] | 25-200 µg total protein[10] | BACE-1 Extraction Buffer | -80°C |
| EDANS or Mca Standard | 100 µM | 0-100 pmol/well | Assay Buffer | -20°C |
Table 2: Assay Parameters
| Parameter | Value | Notes |
| Plate Format | 96-well, black, flat-bottom | Opaque plates are necessary to minimize background fluorescence.[11] |
| Reaction Volume | 100 µL | Can be adjusted for different plate formats.[8] |
| Excitation Wavelength (Ex) | 320-345 nm[8][12][13] | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength (Em) | 405-510 nm[8][12][13] | Optimal wavelength may vary slightly depending on the instrument. |
| Incubation Temperature | 37°C[8][10][11] | |
| Incubation Time | 30-120 minutes[8][9][10][11] | For kinetic assays, readings are taken at regular intervals. |
| Reading Mode | Endpoint or Kinetic[9][11] | Kinetic mode is recommended for determining reaction velocity. |
Experimental Workflow
Detailed Experimental Protocol
This protocol is adapted from various sources for the use of the this compound substrate in a 96-well format.[8][10][11]
1. Reagent Preparation
-
BACE-1 Assay Buffer (1X): 50 mM Sodium Acetate, pH 4.5. Warm to room temperature before use.
-
This compound Substrate Stock Solution (500 µM): Dissolve the lyophilized substrate in DMSO to a final concentration of 1 mg/mL.[8] Aliquot and store at -20°C.
-
Substrate Working Solution (e.g., 20 µM): Dilute the substrate stock solution in BACE-1 Assay Buffer. Prepare this solution fresh and protect it from light.
-
BACE-1 Enzyme Working Solution: Just before use, dilute the BACE-1 enzyme stock in ice-cold BACE-1 Assay Buffer to the desired concentration.[8] Keep the diluted enzyme on ice.
-
Fluorescent Standard (e.g., EDANS or Mca): Prepare a series of dilutions from the stock solution in BACE-1 Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well).
-
Sample Preparation (Cell or Tissue Lysates):
-
Homogenize tissue or cells in ice-cold BACE-1 Extraction Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
2. Assay Procedure
-
Set up the 96-well plate on ice. Add the following components to each well:
| Well Type | Component 1 | Volume (µL) | Component 2 | Volume (µL) | Component 3 | Volume (µL) | Component 4 | Volume (µL) | Final Volume (µL) |
| Blank (No Enzyme) | Assay Buffer | 50 | Substrate Working Solution | 50 | - | - | - | - | 100 |
| Positive Control | Assay Buffer | 48 | BACE-1 Enzyme | 2 | Substrate Working Solution | 50 | - | - | 100 |
| Negative Control (Inhibitor) | Assay Buffer | 47 | BACE-1 Inhibitor | 1 | BACE-1 Enzyme | 2 | Substrate Working Solution | 50 | 100 |
| Sample | Sample Lysate | 2-50 | Assay Buffer | to 50 | BACE-1 Enzyme | 2 | Substrate Working Solution | 50 | 102+ |
| Standard Curve | Standard Dilutions | 100 | - | - | - | - | - | - | 100 |
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-30 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding the Substrate Working Solution to all wells except the standard curve wells.
-
Mix the contents of the plate gently by tapping the sides.
-
For a kinetic assay: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity every 5 minutes for 60-120 minutes.[11]
-
For an endpoint assay: Cover the plate and incubate at 37°C for a fixed time (e.g., 60 minutes). After incubation, measure the fluorescence intensity.
-
(Optional) The reaction can be stopped by adding a stop solution, which stabilizes the fluorescent signal for an extended period.[8]
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Standard Curve: Plot the blank-corrected fluorescence values of the standards against the known amount (in pmoles) of the fluorescent standard. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the amount of product in pmoles.
-
Calculate Amount of Cleaved Substrate:
-
For endpoint assays: Use the standard curve equation to convert the blank-corrected fluorescence intensity of each sample into the amount (pmoles) of cleaved substrate.
-
For kinetic assays: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δtime). Convert this rate from RFU/min to pmol/min using the slope from the standard curve.
-
-
Calculate BACE-1 Activity: Express the BACE-1 activity as the amount of substrate cleaved per unit of time per amount of protein in the sample (e.g., pmol/min/µg of protein).
Activity = (pmol of cleaved substrate) / (incubation time in min * µg of protein)
-
Inhibitor Screening: Calculate the percentage of inhibition for each inhibitor concentration.
% Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Insufficient enzyme or substrate concentration.- Low sensitivity of the fluorometer.- Inactive enzyme. | - Increase the concentration of enzyme and/or substrate.- Increase the incubation time.- Ensure proper storage and handling of the enzyme. |
| High Background | - Substrate degradation.- Autofluorescence from samples or compounds. | - Prepare fresh substrate solution and protect from light.- Include a "sample blank" control (sample without enzyme). |
| Non-linear Kinetics | - Substrate depletion (>10-15% conversion).- Enzyme instability. | - Reduce the enzyme concentration or incubation time.- Ensure the assay buffer conditions are optimal for enzyme stability. |
| Erratic Readings | - Incomplete mixing.- Pipetting errors.- Presence of interfering substances in the sample. | - Ensure thorough but gentle mixing of reagents in the wells.- Use calibrated pipettes.- Consider sample purification steps if interference is suspected. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Functional insights from targeted imaging BACE1: the first near-infrared fluorescent probe for Alzheimer’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Cell-Based Assays Using Mca-SEVNLDAEFK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-SEVNLDAEFK(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the specific measurement of peptidase activity, most notably Beta-secretase 1 (BACE1) and Thimet Oligopeptidase (THOP1). This substrate operates on the principle of Förster Resonance Energy Transfer (FRET). It incorporates a fluorescent 7-methoxycoumarin (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca group is liberated, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes this compound an invaluable tool for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics in cell-based environments.
Principle of the Assay
The core of the assay is the enzymatic cleavage of the this compound substrate. The rate of this cleavage is directly proportional to the activity of the target peptidase in the sample. The resulting increase in fluorescence can be monitored over time using a fluorescence plate reader, with excitation typically around 328 nm and emission detection at approximately 420 nm. This allows for real-time kinetic analysis of enzyme activity within a cellular context, providing insights into the efficacy of potential inhibitors and the regulation of peptidase activity by cellular signaling pathways.
Application 1: Monitoring BACE1 Activity in a Cell-Based Assay
Background: Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2][3] This cleavage is a critical step in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] Therefore, the inhibition of BACE1 is a primary therapeutic target for the treatment of Alzheimer's.[1][4] The this compound substrate, which contains the Swedish mutation cleavage site of APP, is an effective tool for measuring BACE1 activity in a cellular environment.[5][6]
Signaling Pathway:
Experimental Protocol: BACE1 Activity in Cell Lysates
This protocol provides a method for quantifying BACE1 activity in cell lysates using the this compound substrate.
Materials:
-
Cells expressing BACE1 (e.g., HEK293 cells overexpressing BACE1)
-
This compound substrate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay buffer: 0.2 M Sodium Acetate, pH 4.5[7]
-
BACE1 inhibitor (positive control for inhibition)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
In a 96-well plate, add cell lysate (containing a standardized amount of protein) to each well.
-
For inhibitor studies, pre-incubate the lysate with various concentrations of the BACE1 inhibitor for a specified time.
-
Include control wells:
-
Blank: Assay buffer only.
-
Negative control: Cell lysate without substrate.
-
Positive control: Cell lysate with substrate.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration of 1-10 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
For kinetic assays, record fluorescence readings at regular intervals (e.g., every 5 minutes) for up to 60 minutes.[8]
-
For endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
For kinetic assays, determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data: BACE1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of spirocyclic inhibitors against BACE1, as determined by a similar FRET-based assay.
| Compound No. | Observed pIC50 |
| 1 | 4.43 |
| 2 | 6.34 |
| 3 | 7.62 |
| 4b | 7.03 |
| 5 | 7.17 |
| 6 | 5.77 |
| 7b | 5.14 |
| 8b | 7.55 |
| 9b | 7.22 |
| 10 | 7.22 |
| 11 | 7.41 |
| 12 | 7.44 |
| 13b | 5.54 |
| 14 | 7.16 |
| 15 | 7.13 |
| 16b | 6.46 |
| 17 | 7.55 |
| 18 | 7.00 |
| 19 | 6.56 |
| 20 | 6.37 |
| 21b | 5.06 |
| 22b | 6.95 |
| 23 | 5.63 |
| 25 | 7.47 |
| 26 | 7.20 |
| 27b | 8.00 |
| 28 | 6.89 |
| 29 | 6.84 |
| 30 | 6.82 |
Data adapted from a study on spirocyclic BACE-1 inhibitors.[3]
Application 2: Measuring Thimet Oligopeptidase (THOP1) Activity in a Cell-Based Assay
Background: Thimet Oligopeptidase (THOP1), also known as endopeptidase 24.15, is a zinc metalloendopeptidase that is ubiquitously expressed in mammalian tissues.[1][9] It plays a crucial role in the metabolism of neuropeptides and in the generation of peptides for antigen presentation by MHC class I molecules.[2][10] THOP1 is primarily located in the cytosol and nucleus, but can also be secreted.[1][9] Given its broad substrate specificity for peptides ranging from 5 to 22 amino acids, this compound can be utilized to measure its activity.[1]
Experimental Workflow:
References
- 1. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional insights from targeted imaging BACE1: the first near-infrared fluorescent probe for Alzheimer’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for In Situ Measurement of Beta-Secretase (BACE1) Activity with Mca-SEVNLDAEFK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides in the brain.[1] Consequently, BACE1 is a prime therapeutic target for the development of inhibitors to treat Alzheimer's disease.
This document provides detailed protocols for measuring BACE1 activity using the fluorogenic substrate Mca-SEVNLDAEFK(Dnp)-NH2. This substrate is based on the "Swedish" mutation of APP, which enhances its cleavage by BACE1. The principle of the assay relies on Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) group acts as a fluorophore, and its fluorescence is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by BACE1, the Mca fluorophore is separated from the Dnp quencher, resulting in a detectable increase in fluorescence intensity that is proportional to BACE1 activity.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the amyloid precursor protein processing pathway and a general workflow for a BACE1 activity assay.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: General workflow for a BACE1 FRET-based activity assay.
Quantitative Data
Kinetic Parameters of BACE1
| Substrate | Km (µM) | Vmax (µM/min) | Enzyme Source | Reference |
| BACE1 Peptide Substrate | 11.0 | 12.0 x 10⁴ | Commercial recombinant BACE1 | [2] |
Note: These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
IC50 Values of BACE1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides examples of IC50 values for known BACE1 inhibitors.
| Inhibitor | IC50 (nM) | Assay Conditions |
| BACE1 Inhibitor IV | 190 ± 20 | hrBACE1-IMER with Substrate IV |
| Uleine | 570 ± 50 | hrBACE1-IMER with Substrate IV |
Note: IC50 values are highly dependent on the substrate concentration and specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro BACE1 Activity Assay Using Purified Enzyme
This protocol is designed for screening BACE1 inhibitors and characterizing enzyme kinetics using purified recombinant BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5[3]
-
BACE1 inhibitors and vehicle (e.g., DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL (approx. 650 µM) stock solution of the this compound substrate in DMSO. Store in aliquots at -20°C, protected from light.
-
Immediately before use, dilute the substrate stock solution to the desired final concentration (e.g., 10 µM) in Assay Buffer.
-
Dilute the recombinant BACE1 enzyme in ice-cold Assay Buffer to the desired concentration (e.g., 7.5-10 ng/µL).[4] Keep on ice.
-
Prepare serial dilutions of BACE1 inhibitors in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[4]
-
-
Assay Setup (per well):
-
Blank (no enzyme): 80 µL Assay Buffer + 20 µL Substrate solution.
-
Positive Control (no inhibitor): 60 µL Assay Buffer + 20 µL BACE1 enzyme solution + 20 µL Substrate solution.
-
Inhibitor Wells: 50 µL Assay Buffer + 10 µL inhibitor dilution + 20 µL BACE1 enzyme solution + 20 µL Substrate solution.
-
-
Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[1]
-
Protocol 2: BACE1 Activity Assay in Cell or Tissue Lysates
This protocol allows for the measurement of endogenous BACE1 activity in biological samples.[3][5][6]
Materials:
-
Cell pellets or tissue samples
-
BACE1 Extraction Buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors)
-
All materials listed in Protocol 1
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold BACE1 Extraction Buffer.[6]
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (per well):
-
Add 20-50 µg of total protein lysate to each well.
-
Adjust the volume in each well to 80 µL with Assay Buffer.
-
Include a "lysate blank" for each sample, which contains the lysate but no substrate, to account for background fluorescence.
-
Set up positive and negative controls as described in Protocol 1.
-
-
Measurement:
-
Follow the measurement steps as outlined in Protocol 1.
-
Protocol 3: Advanced Application - Considerations for In Situ BACE1 Activity Measurement in Live Cells
Measuring BACE1 activity directly in living cells using a synthetic substrate like this compound is challenging due to the cell membrane's impermeability to most peptides. This protocol outlines a potential approach that may require significant optimization.
Materials:
-
Cultured cells (e.g., neuronal cell lines like SH-SY5Y)
-
This compound substrate
-
Peptide delivery reagent (e.g., a cell-penetrating peptide like TAT) or electroporation/microinjection equipment
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal or fluorescence microscope with a heated stage and CO2 incubator
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
-
Substrate Delivery (requires optimization):
-
Option A: Peptide Delivery Reagents: Complex the this compound substrate with a cell-penetrating peptide according to the manufacturer's instructions. Incubate the cells with the complex in serum-free medium for a specified time to allow for cellular uptake.
-
Option B: Electroporation or Microinjection: Use specialized equipment to introduce the substrate directly into the cytoplasm. These methods can be effective but may also induce cellular stress.
-
-
Live-Cell Imaging:
-
After substrate delivery, wash the cells gently with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage maintained at 37°C and 5% CO2.
-
Acquire fluorescence images over time using appropriate filter sets for Mca (e.g., DAPI or similar channel). An increase in fluorescence in specific cellular compartments (e.g., endosomes, where BACE1 is active) would indicate substrate cleavage.
-
-
Controls:
-
Treat cells with a known BACE1 inhibitor prior to and during substrate incubation to confirm that the observed fluorescence increase is specific to BACE1 activity.
-
Image cells that have not been treated with the substrate to determine background autofluorescence.
-
Data Analysis
-
Standard Curve: If absolute quantification is required, generate a standard curve using a known concentration of the free Mca fluorophore.
-
Enzyme Activity: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Subtract the rate of the blank from all other readings. Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to pmol/min using the standard curve.
-
Inhibitor IC50 Determination: Plot the percentage of BACE1 inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Protect substrate from light and repeated freeze-thaw cycles. |
| Autofluorescence of compounds/lysate | Run appropriate blanks (no enzyme, no substrate) to subtract background. | |
| Low Signal | Low enzyme activity | Increase enzyme/lysate concentration or incubation time. |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. | |
| Incorrect filter settings | Use excitation/emission wavelengths of 320/405 nm. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Ensure assay buffer has the correct pH (4.5). |
References
- 1. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Detection of Protease Activity by Fluorescent Peptide Zymography [jove.com]
- 6. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Mca-SEVNLDAEFK(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2 , in high-throughput screening (HTS) assays. This substrate is a powerful tool for measuring the activity of proteases, particularly Beta-secretase 1 (BACE-1), a key enzyme implicated in the pathogenesis of Alzheimer's disease. The substrate incorporates the "Swedish" mutation of the amyloid precursor protein (APP), rendering it a highly specific target for BACE-1. Cleavage of the peptide by the enzyme separates a 7-methoxycoumarin (Mca) fluorophore from a 2,4-dinitrophenyl (Dnp) quencher, resulting in a quantifiable increase in fluorescence. This FRET-based (Fluorescence Resonance Energy Transfer) mechanism allows for a sensitive and continuous assay format suitable for HTS of potential enzyme inhibitors.
Principle of the Assay
The this compound substrate is an internally quenched fluorogenic peptide. The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET).
Caption: FRET-based cleavage of this compound.
Primary Application: High-Throughput Screening of BACE-1 Inhibitors
Background: BACE-1 is a prime therapeutic target for Alzheimer's disease as it initiates the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which subsequently form senile plaques in the brain. The this compound substrate mimics the cleavage site of APP preferred by BACE-1.
BACE-1 Signaling Pathway in Alzheimer's Disease:
Caption: Amyloidogenic pathway and the role of BACE-1 inhibition.
Experimental Protocol: BACE-1 HTS Assay
This protocol is designed for a 384-well microplate format but can be adapted for other formats.
1. Materials and Reagents:
-
Enzyme: Recombinant human BACE-1 (final concentration will vary, typically in the low nM range).
-
Substrate: this compound (e.g., from MedChemExpress, AdooQ Bioscience).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Test Compounds: Potential BACE-1 inhibitors dissolved in DMSO.
-
Positive Control: A known BACE-1 inhibitor (e.g., Verubecestat).
-
Negative Control: DMSO.
-
Microplates: Black, flat-bottom 384-well plates.
-
Plate Reader: Fluorescence plate reader with excitation at ~320-328 nm and emission at ~393-420 nm.
2. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock of BACE-1 in assay buffer. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the desired working concentration in cold assay buffer.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C, protected from light. Dilute the substrate stock to the final working concentration in assay buffer just before use.
-
Compound Plates: Prepare serial dilutions of test compounds and controls in DMSO in a separate plate.
3. HTS Assay Workflow:
Caption: General workflow for a FRET-based HTS assay.
4. Assay Procedure (384-well plate):
-
Compound Dispensing: Add 1 µL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of the black 384-well plate.
-
Enzyme Addition: Add 20 µL of the diluted BACE-1 enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the diluted this compound substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 41 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader.
-
Kinetic Reading: Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. Excitation: 328 nm, Emission: 420 nm. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Endpoint Reading: Incubate the plate for a fixed time (e.g., 60 minutes) at room temperature, protected from light. Read the final fluorescence intensity.
-
5. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - ((Signal_Test_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank)))] * 100
-
The "Blank" wells contain all reagents except the enzyme.
-
-
Determine IC50 Values: For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control (Z'-factor):
-
The Z'-factor is a measure of the statistical effect size of the assay and is used to assess its quality and suitability for HTS.[1][2][3][4][5]
-
Z' = 1 - [(3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
-
Quantitative Data Summary
| Parameter | Typical Value | Enzyme | Notes |
| Substrate Properties | |||
| Excitation Wavelength | 328 nm | N/A | [6][7] |
| Emission Wavelength | 420 nm | N/A | [6][7] |
| Assay Parameters | |||
| Enzyme Concentration | 1-10 nM | BACE-1 | Final concentration in assay. |
| Substrate Concentration | 1-10 µM | BACE-1 | Should be around the Km value for optimal sensitivity. |
| Assay pH | 4.5 | BACE-1 | Optimal pH for BACE-1 activity. |
| Performance Metrics | |||
| Z'-factor | > 0.5 | BACE-1 HTS | Indicates a robust assay.[4] |
| Inhibitor Data (Example) | |||
| Verubecestat IC50 | Low nM range | BACE-1 | A potent BACE-1 inhibitor. |
Secondary Application: Thimet Oligopeptidase (TOP) Assay
While this compound is primarily designed for BACE-1, similar peptide substrates are also cleaved by other proteases. Thimet oligopeptidase (TOP, EC 3.4.24.15) has been shown to cleave a substrate with a similar sequence, Mca-SEVKMDAEFRK(Dnp)RR-NH2, which contains the wild-type APP beta-secretase cleavage site.[8] Therefore, this compound may also serve as a substrate for TOP, although with potentially different kinetic parameters. Researchers interested in screening for TOP inhibitors can adapt the BACE-1 protocol, with the following considerations:
-
Enzyme: Use purified thimet oligopeptidase.
-
Assay Buffer: TOP has a neutral pH optimum (around 7.0-8.0). A suitable buffer would be Tris-HCl or HEPES at the appropriate pH.
-
Optimization: The optimal enzyme and substrate concentrations will need to be determined empirically for TOP.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Autofluorescence of test compounds | Screen compounds for fluorescence at the assay wavelengths. | |
| Low signal-to-background ratio | Low enzyme activity | Increase enzyme concentration. Check enzyme storage and handling. Optimize buffer conditions (pH, additives). |
| Insufficient incubation time | Increase incubation time for endpoint assays. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes. Ensure proper mixing. |
| Edge effects in microplate | Avoid using the outer wells of the plate. | |
| Z'-factor < 0.5 | High data variability | See "High well-to-well variability". |
| Small dynamic range | Optimize enzyme and substrate concentrations. |
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 acetate | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting high background in Mca-SEVNLDAEFK(Dnp)-NH2 assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Mca-SEVNLDAEFK(Dnp)-NH2 fluorogenic substrate, particularly in the context of Beta-secretase 1 (BACE-1) activity assays.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and reliability of your assay data by reducing the signal-to-noise ratio. This guide addresses common causes of high background and provides systematic solutions to mitigate these issues.
Q1: What are the primary sources of high background in my this compound assay?
High background can originate from several factors, broadly categorized as issues with reagents, experimental procedure, or instrumentation.
-
Reagent-Related Issues:
-
Substrate Degradation: The this compound substrate is light-sensitive and can degrade over time, leading to a spontaneous increase in fluorescence.[1]
-
Contaminated Buffers or Reagents: Intrinsic fluorescence from contaminants in your assay buffer, enzyme preparation, or other reagents can contribute to high background.
-
Solvent Effects: High concentrations of solvents like DMSO, used to dissolve the substrate and test compounds, can sometimes cause fluorescence artifacts.
-
Autofluorescent Compounds: Test compounds themselves may possess intrinsic fluorescence at the excitation and emission wavelengths of the assay.
-
-
Procedural Issues:
-
Inadequate Quenching: Incomplete quenching of the Mca fluorophore by the Dnp group in the intact substrate can lead to a higher baseline signal.
-
Non-specific Enzyme Activity: Other proteases present in your sample may cleave the substrate, leading to a false-positive signal.
-
Well-to-Well Contamination: Cross-contamination between wells, especially from high-signal wells to low-signal or blank wells, can elevate background readings.
-
Incorrect Plate Choice: Using clear or white microplates for fluorescence assays can lead to increased background and crosstalk between wells.[2]
-
-
Instrumentation & Measurement:
-
Incorrect Wavelength Settings: Using incorrect excitation and emission wavelengths for the Mca fluorophore will result in suboptimal signal and potentially higher background.
-
High Detector Gain: An excessively high gain setting on the plate reader can amplify background noise.[3]
-
Dirty Optics: Residue or dust on the plate reader's optics can scatter light and increase background readings.
-
Q2: My "No Enzyme" control wells show high fluorescence. How can I troubleshoot this?
High fluorescence in the absence of the target enzyme strongly suggests an issue with the substrate or other assay components.
-
Check for Substrate Integrity:
-
Prepare Fresh Substrate: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from lyophilized powder.[4] The substrate is light-sensitive, so it should be handled in low-light conditions.[1]
-
Run a Substrate-Only Control: Measure the fluorescence of the substrate in the assay buffer without any other components. This will give you a baseline for the substrate's intrinsic fluorescence.
-
-
Evaluate Assay Buffer and Other Reagents:
-
Buffer Blank: Measure the fluorescence of the assay buffer alone to check for contamination.
-
Use High-Purity Reagents: Ensure all buffer components are of high purity and are free of fluorescent contaminants.
-
-
Optimize Solvent Concentration:
-
Minimize DMSO: While DMSO is often necessary for solubility, keep its final concentration in the assay as low as possible, ideally below 1-2%. Some assays can tolerate up to 10% DMSO, but this should be validated.[5]
-
Solvent Blank: Run a control with the assay buffer and the same concentration of DMSO used in your experimental wells.
-
Q3: The background signal increases over the course of the assay, even in my negative controls. What could be the cause?
A time-dependent increase in background fluorescence often points to non-enzymatic hydrolysis of the substrate or the presence of contaminating proteases.
-
Assess Non-Enzymatic Substrate Cleavage:
-
Incubate Substrate in Buffer: Monitor the fluorescence of the this compound substrate in the assay buffer at the experimental temperature over the same time course as your assay. A significant increase in fluorescence indicates substrate instability under the assay conditions.
-
Adjust pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and substrate stability. For BACE-1, a pH of 4.5 is commonly used.[1][5]
-
-
Check for Contaminating Protease Activity:
-
Protease Inhibitor Cocktail: If your sample is a cell lysate or tissue homogenate, include a broad-spectrum protease inhibitor cocktail (that does not inhibit your target enzyme) in your sample preparation to minimize the activity of other proteases.
-
Heat-Inactivated Enzyme Control: As a control, run a sample with heat-inactivated BACE-1 to see if the signal increase is abolished.
-
Q4: How can I reduce the background caused by autofluorescent test compounds?
Autofluorescence from test compounds is a common challenge in drug discovery screening.
-
Screen Compounds for Autofluorescence:
-
Before running the full enzymatic assay, measure the fluorescence of each test compound in the assay buffer at the assay's excitation and emission wavelengths.
-
If a compound is highly fluorescent, it may be necessary to use a different assay format or a substrate with a different fluorophore that has excitation and emission wavelengths outside the range of the compound's fluorescence.
-
-
Data Correction:
-
For moderately fluorescent compounds, you can subtract the fluorescence of the compound-only control from the corresponding experimental wells. However, this can introduce variability and may not be suitable for all assays.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the this compound substrate?
The 7-methoxycoumarin (Mca) fluorophore is typically excited at approximately 320-328 nm and its fluorescence emission is measured at around 393-405 nm.[6] It is always recommended to confirm the optimal settings for your specific plate reader.
Q2: What type of microplate should I use for this fluorescence assay?
For fluorescence assays, it is crucial to use black, opaque microplates.[2] Black plates minimize background fluorescence and prevent crosstalk between wells, which can occur with clear or white plates.[2]
Q3: What are typical concentrations for the this compound substrate and BACE-1 enzyme in an assay?
The optimal concentrations can vary depending on the specific assay conditions and the source of the enzyme. However, a good starting point is a substrate concentration in the range of 1-10 µM and a recombinant BACE-1 concentration of 0.2-0.5 nM.[6] It is highly recommended to perform a titration of both the enzyme and substrate to determine the optimal concentrations for your experimental setup.
Q4: How should I prepare and store the this compound substrate?
The lyophilized substrate should be stored at -20°C.[4] To prepare a stock solution, dissolve the substrate in high-quality, anhydrous DMSO.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][4]
Q5: What should I include as controls in my assay plate?
A well-designed plate layout with appropriate controls is essential for data interpretation and troubleshooting. At a minimum, you should include:
-
Blank/Buffer Only: Contains only the assay buffer to measure the background of the buffer itself.
-
Substrate Only: Contains the assay buffer and the substrate to determine the baseline fluorescence of the intact, quenched substrate.
-
Enzyme Only: Contains the assay buffer and the enzyme to check for any intrinsic fluorescence of the enzyme preparation.
-
No Enzyme Control (Negative Control): Contains the substrate and any test compounds but no enzyme. This is critical for identifying compound autofluorescence and non-enzymatic substrate degradation.
-
Positive Control: Contains the substrate and the enzyme without any inhibitors, representing the maximum enzymatic activity.
-
Inhibitor Control: Contains the substrate, enzyme, and a known inhibitor of the enzyme to ensure the assay can detect inhibition.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a BACE-1 assay using the this compound substrate. These values should be used as a starting point for assay optimization.
Table 1: Reagent Concentrations
| Reagent | Typical Stock Concentration | Typical Final Assay Concentration | Solvent |
| This compound | 1-10 mM | 1-10 µM[6] | DMSO |
| Recombinant BACE-1 | 1-10 µM | 0.2-0.5 nM[6] | Assay Buffer |
| BACE-1 Inhibitor (Control) | 1-10 mM | Varies (for IC50 determination) | DMSO |
| DMSO | - | < 2% (up to 10% may be tolerated)[5] | - |
Table 2: Assay Buffer and Incubation Conditions
| Parameter | Recommended Value | Notes |
| Buffer | 50 mM Sodium Acetate[5] | Other buffers can be used but should be validated. |
| pH | 4.5[1][5] | Optimal for BACE-1 activity. |
| Incubation Temperature | 37°C | Can be performed at room temperature, but 37°C is common. |
| Incubation Time | 30-60 minutes[1] | Should be within the linear range of the reaction. |
Table 3: Instrumentation Settings
| Parameter | Recommended Setting |
| Excitation Wavelength | ~320-328 nm[6] |
| Emission Wavelength | ~393-405 nm[6] |
| Plate Type | Black, opaque[2] |
| Read Mode | Top read (for most plate readers) |
| Gain Setting | Optimize to avoid signal saturation |
Experimental Protocols
Protocol 1: Preparation of Assay Reagents
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5): Dissolve sodium acetate in high-purity water to a final concentration of 50 mM. Adjust the pH to 4.5 using acetic acid. Filter sterilize the buffer.
-
Substrate Stock Solution (1 mM): Dissolve the this compound in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution (1 µM): Dilute the recombinant BACE-1 enzyme in assay buffer to a final concentration of 1 µM. Aliquot and store according to the manufacturer's instructions, typically at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare working solutions of the substrate and enzyme by diluting the stock solutions in assay buffer to the desired concentrations.
Protocol 2: Standard BACE-1 Inhibition Assay
-
Plate Layout: Design your plate map to include all necessary controls (blanks, no enzyme, positive control, inhibitor controls) and your test compounds.
-
Compound Addition: Add your test compounds (typically dissolved in DMSO) to the appropriate wells of a black, 96-well plate. Ensure the final DMSO concentration is consistent across all wells.
-
Enzyme Addition: Add the BACE-1 working solution to all wells except the "No Enzyme" and "Blank" controls.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and test compounds for 10-15 minutes at the assay temperature.
-
Reaction Initiation: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~328 nm and emission at ~405 nm.
Visualizations
Caption: General workflow for a BACE-1 inhibition assay using this compound.
Caption: Logical workflow for troubleshooting high background in this compound assays.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 4. adooq.com [adooq.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent photobleaching of Mca-SEVNLDAEFK(Dnp)-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the fluorescent substrate Mca-SEVNLDAEFK(Dnp)-NH2 during their experiments.
Troubleshooting Guides
Issue: Rapid Loss of Fluorescence Signal During Measurement
This is a common indicator of photobleaching, the irreversible photochemical destruction of the Mca fluorophore.
| Possible Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the light intensity of your plate reader or microscope to the lowest level that still provides an adequate signal-to-noise ratio. For microscopes, use neutral density (ND) filters to attenuate the excitation light. |
| Prolonged Exposure to Excitation Light | Minimize the duration of light exposure. For kinetic assays in a plate reader, use the lowest number of flashes per read and increase the interval between reads if experimentally permissible. For microscopy, use the shortest possible exposure time and limit continuous illumination by using the shutter. |
| Presence of Reactive Oxygen Species (ROS) | Deoxygenate your buffers by sparging with nitrogen or argon. Consider adding an oxygen scavenging system, such as glucose oxidase/catalase, if compatible with your assay. |
| Inadequate Buffer Formulation | Ensure the pH of your buffer is stable and optimal for the Mca fluorophore. Significant pH changes can affect fluorescence intensity and stability.[1] |
| Substrate Adsorption to Microplate Wells | The peptide substrate may be adsorbing to the walls of the microplate, leading to an apparent decrease in signal. Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent this.[2] |
Issue: High Well-to-Well Variability in Fluorescence Readings
Inconsistent readings across replicate wells can be caused by differential photobleaching or other experimental factors.
| Possible Cause | Recommended Solution |
| Inconsistent Illumination Across the Plate | Verify the uniformity of the light source in your plate reader. If "hot spots" are suspected, this can be tested by reading a plate with a uniform solution of a stable fluorophore. |
| Varied Exposure Times for Different Wells | Ensure that all wells are exposed to the excitation light for the same duration, especially in kinetic reads. |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting of all reagents, including the fluorescent substrate and any enzymes or test compounds. |
| Presence of Air Bubbles | Air bubbles in the wells can scatter excitation and emission light, leading to inconsistent readings. Centrifuge the plate briefly before reading to remove bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
Photobleaching is the irreversible damage to a fluorophore caused by light exposure, rendering it unable to fluoresce. In the case of this compound, the Mca (7-Methoxycoumarin-4-acetic acid) fluorophore absorbs energy from the excitation light. While most of this energy is released as fluorescence, some can lead to the fluorophore entering a long-lived, highly reactive triplet state. In this state, Mca can react with surrounding molecules, particularly molecular oxygen, leading to its permanent chemical alteration and loss of fluorescence.
Q2: How can I quantitatively assess the photostability of my this compound substrate?
You can perform a photobleaching assay using either a fluorescence plate reader or a microscope. The general principle is to continuously expose a sample of the cleaved, fluorescent substrate to excitation light and monitor the decay of fluorescence intensity over time. From this data, you can calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value). See the "Experimental Protocols" section for detailed methodologies.
Q3: What are antifade reagents and are they compatible with Mca?
Antifade reagents are chemical cocktails added to the sample to reduce photobleaching. They typically work by scavenging reactive oxygen species. Several commercial antifade reagents have been shown to be effective for coumarin-based dyes. For example, Vectashield® has been demonstrated to significantly increase the photostability of coumarin.[3]
Q4: Will using an antifade reagent affect my enzyme activity?
It is possible. Antifade reagents contain various chemicals that could potentially interfere with your enzyme of interest. It is crucial to run control experiments to assess the effect of the chosen antifade reagent on your enzyme's activity before incorporating it into your main experiments.
Q5: Can the Dnp quencher be photobleached?
While photobleaching of the quencher is possible, the primary concern in this FRET pair is the photobleaching of the Mca fluorophore, as its fluorescence is what is being measured.
Quantitative Data on Photostability
The photostability of a fluorophore can be characterized by its fluorescence quantum yield and its photobleaching half-life under specific illumination conditions.
| Parameter | Value | Notes |
| Mca Fluorescence Quantum Yield | 0.18[4] | In methanol. The quantum yield is the ratio of photons emitted to photons absorbed. |
| Mca Molar Extinction Coefficient | 11,820 cm⁻¹M⁻¹ at 323.8 nm[4] | In methanol. This value represents the efficiency of light absorption at a specific wavelength. |
| Photobleaching Half-Life of Coumarin (in 90% glycerol/PBS) | 25 seconds[3] | This provides a baseline for the photostability of the coumarin fluorophore in a standard mounting medium without a dedicated antifade agent. |
| Photobleaching Half-Life of Coumarin (with Vectashield® Antifade) | 106 seconds[3] | Demonstrates a significant (over 4-fold) increase in photostability with the addition of a commercial antifade reagent. |
Experimental Protocols
Protocol 1: Quantifying Photobleaching using a Fluorescence Plate Reader
This protocol allows for the determination of the photobleaching rate of the Mca fluorophore under the specific conditions of your plate reader.
Workflow for Plate Reader Photobleaching Assay
Caption: Workflow for assessing Mca photobleaching in a plate reader.
Protocol 2: Quantifying Photobleaching using Fluorescence Microscopy
This protocol is adapted from Fluorescence Recovery After Photobleaching (FRAP) methodologies and is suitable for assessing photostability in a microscopy setting.[5][6][7][8]
Workflow for Microscopy-Based Photobleaching Assay
Caption: Microscopy workflow for measuring Mca photobleaching.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Fluorescence Signal Loss
This diagram outlines the decision-making process when encountering a diminishing fluorescence signal in your assay.
Caption: Troubleshooting logic for decreasing fluorescence signals.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]
- 5. picoquant.com [picoquant.com]
- 6. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 7. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mca-SEVNLDAEFK(Dnp)-NH2-Based Assays
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Mca-SEVNLDAEFK(Dnp)-NH2-based assays, which are commonly used for measuring the activity of proteases like Neprilysin (NEP).
FAQs: Frequently Asked Questions
Q1: What is the principle behind the this compound assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate peptide, this compound, contains a fluorescent donor group (Mca, 7-methoxycoumarin) and a quencher group (Dnp, 2,4-dinitrophenyl).[1][2] In the intact peptide, the Dnp quenches the Mca's fluorescence. When a protease, such as Neprilysin, cleaves the peptide bond between the fluorophore and the quencher, they separate. This separation disrupts FRET, leading to a measurable increase in the Mca group's fluorescence.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for the Mca fluorophore?
A2: The Mca fluorophore is typically excited at around 325-340 nm and its fluorescence emission is measured at approximately 393-440 nm.[4] It's crucial to consult your specific substrate supplier's data sheet and optimize the settings for your particular plate reader.
Q3: How should the this compound substrate be stored?
A3: The lyophilized peptide should be stored at -20°C, protected from light, and kept desiccated.[2] Once reconstituted (typically in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -70°C for up to six months.[5]
Q4: What are the essential controls for a reliable assay?
A4: To ensure data quality, the following controls are mandatory:
-
No-Enzyme Control: Substrate and buffer only, to determine background fluorescence from substrate degradation.
-
No-Substrate Control: Enzyme and buffer only, to measure background from the enzyme solution.
-
Vehicle Control: Enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve test compounds.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme to confirm assay sensitivity.
-
Compound-Only Control: Test compound and buffer only, to check for autofluorescence.
Troubleshooting Guide
This section addresses common problems encountered during this compound-based assays.
Problem 1: High Background Fluorescence
Q: My "no-enzyme" control wells show a very high fluorescent signal. What could be the cause?
A: High background fluorescence can obscure the signal from enzymatic activity. Potential causes and solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | Store the substrate protected from light. Prepare fresh aliquots from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial growth or particulate matter. |
| Autofluorescent Plates | Use low-fluorescence black microplates designed for fluorescence assays. Check plate specifications before use. |
| Incorrect Instrument Settings | Optimize the gain setting on your plate reader. An excessively high gain can amplify background noise.[6] |
Problem 2: Inconsistent Results or High Variability
Q: I'm seeing significant well-to-well variability (high %CV) in my replicates. What's going wrong?
A: High variability can compromise the statistical significance of your results.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting techniques for viscous solutions to avoid bubbles.[6] Ensure consistent mixing in each well. |
| Temperature Fluctuations | Pre-incubate the plate, enzyme, and substrate at the assay temperature (e.g., 37°C) before starting the reaction.[7] Avoid placing the plate on cold surfaces. |
| Compound Precipitation | Visually inspect wells for precipitated compounds. Determine the solubility limit of your compounds in the final assay buffer. Light scattering from precipitates can interfere with fluorescence readings.[8] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature gradients. Fill outer wells with buffer or water. |
Problem 3: Suspected False Positives (Apparent Inhibition)
Q: My test compound shows potent inhibition, but I'm not sure if it's a true inhibitor. How can I verify this?
A: False positives are a common issue in fluorescence-based screening and are often caused by compound interference.[9][10]
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Pre-read the plate after adding the compound but before adding the substrate.[11] If the compound fluoresces at the same wavelength as Mca, it will create a signal that can be misinterpreted.[12] |
| Fluorescence Quenching | Run a "quencher control" experiment. Add the test compound to a solution containing a pre-cleaved, fluorescent product or a stable fluorophore with similar spectral properties. A decrease in fluorescence indicates quenching. |
| Compound Aggregation | Aggregating compounds can sequester and inhibit the enzyme non-specifically. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. |
| Light Scattering | Precipitated compounds can scatter excitation light, leading to artificially high or low readings.[8] Centrifuge the plate before reading or check solubility as mentioned above. |
Experimental Protocols
Protocol 1: General Neprilysin (NEP) Activity Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris, pH 7.5).
-
Dilute recombinant human NEP to the desired concentration (e.g., 5-10 ng/µL) in Assay Buffer.
-
Prepare this compound substrate stock solution in DMSO and dilute to the final working concentration (e.g., 10-20 µM) in Assay Buffer. Protect from light.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of test compound (dissolved in DMSO, then diluted in buffer) or vehicle control.
-
Add 20 µL of diluted NEP enzyme solution to all wells except the "no-enzyme" controls. Add 20 µL of Assay Buffer to these control wells.
-
Mix gently and incubate the plate for 15 minutes at 37°C.
-
Start the reaction by adding 20 µL of the diluted substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence kinetically using a microplate reader with excitation at ~330 nm and emission at ~400 nm.
-
Read every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Protocol 2: Counter-Screen for Compound Autofluorescence
-
Plate Setup: Prepare a 96-well plate as you would for the main assay, but omit the enzyme and substrate.
-
Compound Addition: Add the test compounds at the same final concentrations used in the activity assay to the appropriate wells.
-
Buffer Addition: Add Assay Buffer to bring the total volume in each well to match the final volume of the main assay.
-
Fluorescence Reading: Read the plate using the exact same instrument settings (excitation/emission wavelengths, gain) as the primary assay.
-
Data Analysis: Any well showing a significant signal above the vehicle control indicates that the compound is autofluorescent under the assay conditions.
Visual Guides and Workflows
Assay Principle Diagram
Troubleshooting Workflow for False Positives
Simplified Neprilysin Signaling Context
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Mca-SEVNLDAEFK(Dnp)-NH2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the Mca-SEVNLDAEFK(Dnp)-NH2 FRET peptide substrate, particularly for measuring the activity of enzymes like β-secretase (BACE1).
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
Issue 1: Low Fluorescence Signal or No Signal Change
-
Question: I am not observing a significant increase in fluorescence after adding my enzyme to the this compound substrate. What could be the problem?
-
Answer: A low or absent signal change can stem from several factors. Here's a step-by-step approach to troubleshoot this issue:
-
Enzyme Activity:
-
Confirm Enzyme Activity: Ensure your enzyme is active. If possible, test it with a known, reliable substrate. Enzymes can lose activity due to improper storage or handling.
-
Optimize Enzyme Concentration: The enzyme concentration might be too low. Perform a concentration titration to find the optimal amount that provides a robust signal without being in excess.
-
-
Substrate Integrity and Concentration:
-
Substrate Degradation: The this compound substrate is light-sensitive.[1] It should be stored protected from light and dissolved in a suitable solvent like DMSO. Prepare fresh working solutions for your experiments.
-
Sub-optimal Substrate Concentration: The substrate concentration may be too low for the enzyme to act upon effectively. Titrate the substrate concentration to determine the optimal working range. A good starting point is a concentration around the Michaelis-Menten constant (Km) of the enzyme for the substrate, if known.
-
-
Assay Conditions:
-
Incorrect Buffer Composition: Ensure the buffer composition (pH, ionic strength) is optimal for your enzyme's activity. For BACE1, an acidic pH (around 4.5) is typically required.[2]
-
Presence of Inhibitors: Your sample or buffer might contain inhibitors of your enzyme. Run a control with a known potent inhibitor to ensure your assay can detect inhibition.
-
-
Issue 2: High Background Fluorescence
-
Question: My negative control (no enzyme) shows a very high fluorescence signal, reducing my signal-to-noise ratio. What are the possible causes and solutions?
-
Answer: High background fluorescence can mask the true signal from enzymatic cleavage. Here are the common culprits and how to address them:
-
Autofluorescence from Assay Components:
-
Microplates: The choice of microplate is crucial. For fluorescence assays, black opaque plates are recommended as they absorb light and reduce background and crosstalk.[1] White plates reflect light and can increase background fluorescence.
-
Buffer Components: Some buffer components can be inherently fluorescent. Use high-purity reagents and test the fluorescence of your buffer alone.
-
Test Compounds: If you are screening for inhibitors, the compounds themselves might be fluorescent. Always measure the fluorescence of your test compounds in the assay buffer without the substrate.
-
-
Substrate Hydrolysis (Non-enzymatic):
-
Spontaneous Hydrolysis: The peptide substrate may be unstable under your assay conditions and hydrolyze spontaneously. Run a control with only the substrate in the assay buffer over the time course of your experiment to check for non-enzymatic cleavage.
-
Contaminating Proteases: Your enzyme preparation or other sample components might be contaminated with other proteases that can cleave the substrate. Ensure the purity of your enzyme.
-
-
Issue 3: Signal Instability or Decrease Over Time
-
Question: The fluorescence signal in my assay is fluctuating or decreasing over time, even in my positive control. What could be causing this?
-
Answer: Signal instability can be frustrating and lead to unreliable data. Here are the likely reasons and solutions:
-
Photobleaching:
-
Cause: The Mca (7-methoxycoumarin) fluorophore can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[3]
-
Solution:
-
Minimize the exposure of your samples to the excitation light.
-
Reduce the number of flashes per well or increase the interval between measurements in a kinetic assay.[4]
-
Use the lowest possible excitation intensity that still provides a good signal.
-
-
-
Peptide Adsorption:
-
Cause: The peptide substrate can stick to the plastic surface of the microplate wells, leading to a decrease in the concentration of substrate available for the enzyme and a fluctuating signal.[4]
-
Solution: Include a low concentration (typically 0.005% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer to prevent adsorption.[4][5][6]
-
-
Inner Filter Effect:
-
Cause: At high substrate or product concentrations, the excitation light can be absorbed by the molecules in the solution, and the emitted fluorescence can be re-absorbed. This "inner filter effect" leads to a non-linear relationship between fluorescence and concentration.
-
Solution:
-
Work with substrate and product concentrations in a range where absorbance is low.
-
If high concentrations are necessary, mathematical correction methods can be applied. These often involve measuring the absorbance of the solution at the excitation and emission wavelengths.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal excitation and emission wavelengths for the this compound substrate?
-
A1: The Mca fluorophore is typically excited around 325-328 nm, and its fluorescence emission is measured around 392-420 nm.[7] Upon cleavage and separation from the Dnp quencher, the fluorescence of Mca increases.
-
-
Q2: What is a typical signal-to-noise ratio I should expect in a BACE1 assay with this substrate?
-
A2: While the exact signal-to-noise (S/N) ratio can vary depending on the specific assay conditions and instrumentation, a well-optimized assay should yield a significant increase in fluorescence. Some studies with similar FRET probes for BACE1 have reported fluorescence enhancements of around 6-fold.[8] A different coumarin-based FRET pair (ACC/DNP) has shown a 7 to 10-fold higher sensitivity compared to the MCA/DNP pair, indicating the potential for substantial signal increases.[7]
-
-
Q3: How can I optimize the concentrations of the enzyme and substrate for my assay?
-
A3: It is crucial to perform titration experiments for both the enzyme and the substrate.
-
Enzyme Titration: Keep the substrate concentration fixed and vary the enzyme concentration to find a range that gives a linear increase in fluorescence over time.
-
Substrate Titration: With the optimized enzyme concentration, vary the substrate concentration to determine the Km (Michaelis constant). For routine assays, a substrate concentration at or slightly above the Km is often used.
-
-
-
Q4: What is the role of DMSO in this assay, and what is the maximum tolerated concentration?
-
A4: The this compound peptide is often dissolved in dimethyl sulfoxide (DMSO). When screening compound libraries, these are also typically dissolved in DMSO. However, high concentrations of DMSO can affect enzyme activity. It is recommended to keep the final DMSO concentration in the assay as low as possible, ideally below 1%.[1] Always run a solvent control with the same final concentration of DMSO as your test wells.
-
-
Q5: How do I choose the right microplate for my experiment?
-
A5: For fluorescence intensity assays, black, opaque, flat-bottom microplates are the best choice. The black color minimizes background fluorescence and reduces well-to-well crosstalk by absorbing stray light. Clear-bottom plates can be used if microscopic visualization of cells is also required.
-
Experimental Protocols
Optimized BACE1 Activity Assay Protocol
This protocol provides a general framework for measuring BACE1 activity using the this compound substrate. It is recommended to optimize the concentrations of enzyme and substrate for your specific experimental conditions.
Materials:
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitor (for control)
-
DMSO (for dissolving substrate and compounds)
-
Black, opaque 96-well or 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO. Protect from light.
-
Dilute the BACE1 enzyme to the desired concentration in cold BACE1 Assay Buffer just before use.
-
Prepare working solutions of your test compounds and a known BACE1 inhibitor in DMSO.
-
-
Assay Setup (96-well plate format):
-
Blank (No Enzyme Control): Add 50 µL of BACE1 Assay Buffer.
-
Negative Control (Vehicle Control): Add 48 µL of BACE1 Assay Buffer and 2 µL of DMSO.
-
Positive Control (Enzyme Only): Add 48 µL of BACE1 Assay Buffer containing the optimized concentration of BACE1 and 2 µL of DMSO.
-
Inhibitor Control: Add 46 µL of BACE1 Assay Buffer containing BACE1, and 2 µL of the BACE1 inhibitor solution.
-
Test Compound Wells: Add 46 µL of BACE1 Assay Buffer containing BACE1, and 2 µL of your test compound solution.
-
-
Substrate Addition and Incubation:
-
To initiate the reaction, add 2 µL of the this compound substrate working solution to all wells. The final volume in each well should be 52 µL.
-
Mix the plate gently.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate time intervals (for kinetic assays) or at a fixed endpoint (e.g., 60 minutes).
-
Use an excitation wavelength of ~328 nm and an emission wavelength of ~395 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for your test compounds relative to the positive control.
-
Determine the signal-to-noise ratio by dividing the mean signal of the positive control by the standard deviation of the negative control.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| This compound | 1-10 µM | Optimal concentration should be determined by titration. |
| BACE1 Enzyme | 0.5-5 nM | Optimal concentration depends on enzyme purity and activity. |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | pH is critical for BACE1 activity. |
| Tween-20 | 0.005% - 0.05% (v/v) | Add to prevent peptide adsorption to the plate. |
| Final DMSO Concentration | < 1% (v/v) | High DMSO concentrations can inhibit enzyme activity. |
| Excitation Wavelength | 325 - 328 nm | |
| Emission Wavelength | 392 - 420 nm | |
| Incubation Temperature | 37°C | |
| Microplate Type | Black, opaque | To minimize background fluorescence and crosstalk. |
Table 2: Troubleshooting Common Issues and Expected Outcomes
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Signal | Inactive enzyme | Use a fresh enzyme aliquot; verify activity with a control substrate. | Restoration of expected signal increase. |
| Low enzyme/substrate concentration | Perform concentration titrations. | Increased fluorescence signal. | |
| High Background | Autofluorescent compounds/buffer | Test fluorescence of individual components. | Identification and replacement of the fluorescent source. |
| Use of non-optimal microplates | Switch to black, opaque microplates. | Significant reduction in background fluorescence. | |
| Signal Instability | Photobleaching | Reduce excitation intensity/duration. | More stable fluorescence readings over time. |
| Peptide adsorption | Add 0.01% Tween-20 to the assay buffer. | Smoother kinetic curves and improved reproducibility. |
Visualizations
Caption: FRET mechanism of this compound cleavage.
Caption: General experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for improving signal-to-noise ratio.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional insights from targeted imaging BACE1: the first near-infrared fluorescent probe for Alzheimer’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in BACE-1 activity assays using fluorogenic substrates
Welcome to the technical support center for BACE-1 activity assays using fluorogenic substrates. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and provide answers to frequently asked questions encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a BACE-1 activity assay using a fluorogenic substrate?
A typical BACE-1 activity assay using a fluorogenic substrate includes the following components:
-
BACE-1 Enzyme: Purified, recombinant BACE-1 is used to catalyze the cleavage of the substrate.
-
Fluorogenic Substrate: A peptide sequence recognized and cleaved by BACE-1, flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[1][2]
-
Assay Buffer: An acidic buffer (typically pH 4.0-4.5) to provide the optimal pH for BACE-1 activity.[3]
-
BACE-1 Inhibitor (Control): A known BACE-1 inhibitor is used as a negative control to ensure the observed activity is specific to BACE-1.[4]
-
Microplate: An opaque 96-well or 384-well plate is generally used to minimize light scatter and cross-talk between wells.[5][6]
-
Microplate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore.[6]
Q2: What are the common excitation and emission wavelengths for BACE-1 fluorogenic substrates?
The excitation and emission wavelengths depend on the specific fluorophore-quencher pair used in the substrate. However, a commonly used pair requires excitation at approximately 320-350 nm and emission detection at 405-500 nm.[3][4][5][6] Always refer to the manufacturer's specifications for the particular substrate you are using.
Q3: How should I prepare and store my BACE-1 enzyme and fluorogenic substrate?
Proper handling and storage of the enzyme and substrate are critical for reproducible results.
-
BACE-1 Enzyme: The enzyme is sensitive to freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt and store it at -80°C. When in use, keep the enzyme on ice.[2][6]
-
Fluorogenic Substrate: Substrates are often supplied in DMSO and should be stored at -20°C, protected from light, as they can be light-sensitive.[5][6] Avoid multiple freeze-thaw cycles.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during your BACE-1 activity assay.
Problem 1: High Background Fluorescence
Symptoms:
-
The "no enzyme" or "inhibitor" control wells show a high fluorescence signal.
-
The signal-to-background ratio is low.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Instability/Decomposition | The fluorogenic substrate may be degrading spontaneously. Prepare fresh substrate dilutions for each experiment. Protect the substrate from light during all steps of the experiment.[5] |
| Autofluorescence of Test Compounds | Test compounds may be inherently fluorescent at the assay wavelengths.[7] Run a control plate with the compounds alone (without enzyme or substrate) to measure their intrinsic fluorescence and subtract this from the assay wells. |
| Contaminated Reagents or Plate | Use high-purity reagents and sterile, clean labware. Ensure the microplate is designed for fluorescence assays. |
Problem 2: Low or No Fluorescence Signal
Symptoms:
-
The "positive control" well with BACE-1 enzyme shows little to no increase in fluorescence over time.
-
The overall signal is weak, close to the background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive BACE-1 Enzyme | The enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).[2] Use a fresh aliquot of the enzyme. Confirm the activity of the enzyme with a positive control substrate. |
| Degraded Fluorogenic Substrate | The substrate may have been degraded by light exposure or improper storage. Use a fresh, light-protected aliquot of the substrate.[5] Consider increasing the substrate concentration after performing a substrate titration curve to ensure you are not at a limiting concentration.[5] |
| Suboptimal Assay Conditions | Ensure the assay buffer is at the correct pH (typically 4.0-4.5).[3] Verify the incubation temperature is optimal (usually 37°C).[5][6] |
| Incorrect Plate Reader Settings | Double-check that the excitation and emission wavelengths, as well as the gain settings on the plate reader, are correctly configured for your specific fluorogenic substrate. |
Problem 3: Non-linear or Inconsistent Results
Symptoms:
-
The reaction progress curves are not linear, or they plateau too quickly.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Cause | Solution |
| Inner Filter Effect (IFE) | At high concentrations, the substrate or test compound can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.[8][9] This can be corrected by using lower substrate concentrations or by applying a mathematical correction based on the absorbance of the components at the excitation and emission wavelengths.[8][10][11] |
| Substrate Solubility Issues | Some fluorogenic substrates can be hydrophobic and may precipitate out of solution, especially at high concentrations.[12] This can lead to light scattering and inconsistent results. Ensure the substrate is fully dissolved in the assay buffer. The use of detergents like 0.01% Tween-20 may help prevent adsorption to the plate.[3] |
| Enzyme Concentration Too High | If the enzyme concentration is too high, the substrate will be consumed too rapidly, leading to a non-linear reaction rate. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the measurement. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to high variability. Ensure pipettes are calibrated and use appropriate pipetting techniques. |
Experimental Protocols
Standard BACE-1 Kinetic Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific reagents and experimental conditions.
-
Reagent Preparation:
-
Prepare the BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Thaw the BACE-1 enzyme on ice and dilute it to the desired concentration in cold Assay Buffer just before use.
-
Thaw the fluorogenic substrate (often in DMSO) and dilute it to the desired concentration in Assay Buffer. Protect from light.
-
Prepare dilutions of test compounds and a known BACE-1 inhibitor.
-
-
Plate Setup (96-well black plate):
-
Blank Wells: 50 µL of Assay Buffer.
-
Positive Control Wells: 46 µL of Assay Buffer + 4 µL of active BACE-1 enzyme.[5]
-
Negative Control Wells: 44 µL of Assay Buffer + 4 µL of active BACE-1 enzyme + 2 µL of BACE-1 inhibitor.[5]
-
Sample Wells: Add your test compounds at various concentrations to wells containing the BACE-1 enzyme. Adjust the final volume with Assay Buffer.
-
-
Initiate the Reaction:
-
In a darkened room or under red light, add the diluted fluorogenic substrate to all wells to initiate the reaction.[5] A typical final volume is 100-200 µL.
-
Mix the plate gently by tapping the sides.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (slope) from the linear portion of the curve.
-
Calculate the percent inhibition for your test compounds compared to the positive control.
-
Visualizations
BACE-1 Assay Workflow
Caption: Workflow for a typical BACE-1 kinetic activity assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low fluorescence signal.
Mechanism of Fluorogenic Substrate Cleavage
Caption: BACE-1 cleavage of a FRET substrate leads to fluorescence.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Effect of pH and buffer composition on Mca-SEVNLDAEFK(Dnp)-NH2 assay
Welcome to the technical support center for the Mca-SEVNLDAEFK(Dnp)-NH2 assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to the effect of pH and buffer composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay when measuring BACE-1 activity?
A1: The optimal pH for BACE-1, the primary enzyme assayed with this substrate, is acidic, typically around pH 4.5.[1][2][3] The enzyme exhibits significant activity within a pH range of 3.5 to 5.5.[4][5] Operating outside this range can lead to a substantial decrease in enzymatic activity and, consequently, a weaker fluorescent signal.
Q2: How does pH affect the fluorescence of the cleaved Mca product?
A2: The fluorescence intensity of 7-methoxycoumarin (Mca) derivatives can be pH-dependent.[6][7][8][9] For some derivatives, the fluorescence is significantly higher in acidic conditions compared to neutral or alkaline pH.[6][7] Therefore, maintaining an acidic pH not only optimizes enzyme activity but may also enhance the fluorescent signal of the cleaved Mca-containing fragment.
Q3: Which buffer systems are recommended for this assay?
A3: A commonly used and recommended buffer for BACE-1 assays is sodium acetate buffer at a pH of 4.5.[3] Other buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) have also been used, but sodium acetate is often preferred for optimizing BACE-1 activity.[3] It is advisable to test a few different buffer systems to determine the best one for your specific experimental conditions.
Q4: Can high ionic strength in the buffer affect the assay?
A4: Yes, high ionic strength can influence the assay's outcome. While not extensively documented for this specific substrate, ionic strength can affect enzyme kinetics and FRET-based assays in general by altering electrostatic interactions between the enzyme and substrate. It is recommended to maintain a consistent ionic strength across all experiments to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescent signal | Suboptimal pH: The pH of the assay buffer may be outside the optimal range for BACE-1 activity (pH 3.5-5.5).[4][5] | Prepare a fresh assay buffer at pH 4.5, such as 50 mM sodium acetate. Verify the pH of the final reaction mixture. |
| Incorrect buffer composition: Certain buffer components may inhibit enzyme activity. | Switch to a recommended buffer system like sodium acetate. If using a different buffer, ensure it is validated for BACE-1 activity.[3] | |
| Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and always keep it on ice during use. Run a positive control with a known active enzyme to verify activity. | |
| Substrate degradation: The this compound substrate may have degraded. | Store the substrate protected from light and avoid repeated freeze-thaw cycles. Prepare fresh substrate solutions in an appropriate solvent like DMSO. | |
| High background fluorescence | Autohydrolysis of the substrate: The substrate may be unstable and spontaneously hydrolyzing in the assay buffer. | Prepare the final reaction mixture immediately before reading. Run a "no-enzyme" control to determine the level of substrate autohydrolysis. |
| Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Compound interference: If screening inhibitors, the test compounds themselves may be fluorescent. | Run a control with the test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. | |
| Inconsistent or variable results | Inaccurate pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for adding common reagents to all wells. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | Ensure all assay components are at the recommended temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. | |
| pH drift: The buffer capacity may be insufficient to maintain a stable pH throughout the experiment. | Ensure the buffer concentration is adequate (e.g., 50 mM) and verify the final pH of the reaction mixture. |
Experimental Protocols
Standard BACE-1 Activity Assay Protocol
This protocol provides a general framework for measuring BACE-1 activity using the this compound substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
- BACE-1 Enzyme: Prepare a stock solution of recombinant human BACE-1 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
- Substrate: Prepare a stock solution of this compound in DMSO. The final concentration in the assay is typically in the low micromolar range.
- Inhibitor (Optional): If screening for inhibitors, prepare a stock solution in DMSO.
2. Assay Procedure (96-well plate format):
- Add 50 µL of assay buffer to all wells.
- For inhibitor studies, add the desired concentration of the test compound. For control wells, add an equivalent volume of DMSO.
- Add the BACE-1 enzyme to all wells except the "no-enzyme" control wells.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the this compound substrate to all wells.
- Immediately measure the fluorescence intensity using a microplate reader with excitation at ~328 nm and emission at ~393 nm.
- Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) or take an endpoint reading after a fixed time.
3. Data Analysis:
- Subtract the background fluorescence (from the "no-enzyme" control) from all other readings.
- For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.
- For inhibitor screening, calculate the percent inhibition relative to the "no-inhibitor" control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-dependent population shift regulates BACE1 activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent conformational dynamics of beta-secretase 1: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]
Reducing variability in Mca-SEVNLDAEFK(Dnp)-NH2 assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their Mca-SEVNLDAEFK(Dnp)-NH2 assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide substrate, this compound, contains a fluorescent donor group, 7-methoxycoumarin (Mca), and a quencher group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Mca and Dnp allows for FRET, where the energy from the excited Mca is transferred to the Dnp molecule, quenching the fluorescence. When a protease, such as Beta-secretase 1 (BACE1), cleaves the peptide sequence between the Mca and Dnp, they are separated. This separation disrupts FRET, leading to an increase in the fluorescence of Mca, which can be measured to determine enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for the Mca fluorophore?
A2: The optimal excitation wavelength for Mca is approximately 325-328 nm, and the emission wavelength is around 392-420 nm. It is recommended to confirm the optimal wavelengths using your specific instrumentation.
Q3: How should the this compound substrate be stored?
A3: The lyophilized peptide should be stored at -20°C and protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the reconstituted substrate from light.
Q4: What are the common applications of this assay?
A4: The this compound assay is primarily used to measure the activity of proteases that recognize and cleave the specific peptide sequence. A key application is the measurement of BACE1 activity, an enzyme implicated in the pathogenesis of Alzheimer's disease. This makes the assay valuable for high-throughput screening of potential BACE1 inhibitors in drug discovery.
Troubleshooting Guides
This section provides solutions to common problems encountered during the this compound assay.
Issue 1: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Substrate Degradation | Ensure proper storage of the substrate (lyophilized at -20°C, protected from light). Avoid repeated freeze-thaw cycles of the reconstituted substrate. Prepare fresh aliquots for each experiment. |
| Contaminated Reagents | Use high-purity water and reagents for all buffers and solutions. Filter-sterilize buffers to remove any potential microbial contamination that could lead to non-specific cleavage. |
| Autofluorescence from Compounds | When screening compound libraries, some compounds may exhibit intrinsic fluorescence at the assay wavelengths. Always include a control well with the compound but without the enzyme to measure and subtract this background fluorescence. |
| Well-to-Well Contamination | Be cautious during pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each reagent and sample. |
Issue 2: Low Signal or No Change in Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your enzyme stock. If possible, use a positive control with a known active enzyme. Ensure the enzyme has been stored correctly according to the manufacturer's instructions. |
| Incorrect Buffer Conditions | The activity of many enzymes is highly dependent on pH and ionic strength. Ensure the assay buffer has the optimal pH for the target enzyme (e.g., BACE1 is optimally active at an acidic pH of around 4.5). |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. If suspected, perform a spike-and-recovery experiment by adding a known amount of active enzyme to the sample to see if its activity is suppressed. |
| Incorrect Instrument Settings | Double-check the excitation and emission wavelength settings on your fluorometer. Ensure the gain setting is optimized for the expected signal range. |
| Inner Filter Effect | At high substrate or compound concentrations, the excitation or emission light can be absorbed by the solution components, leading to a non-linear or decreased fluorescence signal. Diluting the sample can often mitigate this effect. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique. For small volumes, use low-retention pipette tips. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader to maintain a consistent temperature throughout the experiment. |
| Photobleaching | Mca can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize the exposure time and the intensity of the excitation light. Use a plate reader that can take readings from the bottom to reduce exposure of the entire well volume. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations and variability. To minimize this, avoid using the outermost wells or fill them with buffer or water. |
Quantitative Data Summary
Table 1: Factors Influencing Assay Variability
| Parameter | Source of Variability | Recommendation to Reduce Variability |
| Temperature | Enzyme activity is highly temperature-dependent. | Maintain a constant and optimal temperature throughout the assay. |
| pH | Enzyme activity and substrate stability are pH-sensitive. | Use a buffer with a stable pH at the optimal range for the enzyme. |
| Pipetting | Inaccurate or inconsistent volumes of enzyme, substrate, or inhibitors. | Use calibrated pipettes and proper technique; prepare master mixes. |
| Substrate Handling | Freeze-thaw cycles and exposure to light can degrade the substrate. | Aliquot substrate upon reconstitution and store protected from light. |
| Plate Effects | Evaporation from edge wells can concentrate reagents. | Avoid using the outer wells of the microplate. |
Experimental Protocols
Detailed Protocol for BACE1 Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for BACE1 activity (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Substrate Stock Solution: Reconstitute lyophilized this compound in DMSO to a stock concentration of 10 mM.
-
Enzyme Solution: Dilute recombinant human BACE1 in assay buffer to the desired working concentration. Keep on ice.
-
Inhibitor/Compound Solution: Dissolve test compounds in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
2. Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well black, flat-bottom plate.
-
Add 10 µL of inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the final desired concentration.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately start monitoring the fluorescence in a kinetic mode using a microplate reader with excitation at ~328 nm and emission at ~420 nm. Record data every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
For each time point, subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Compare the velocities of the inhibitor-treated wells to the vehicle control wells to determine the percent inhibition.
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Mca-SEVNLDAEFK(Dnp)-NH2 Assay Technical Support Center
Welcome to the technical support center for the Mca-SEVNLDAEFK(Dnp)-NH2 assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and best practices for this fluorogenic substrate assay, commonly used for measuring the activity of proteases such as BACE-1.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate peptide, this compound, contains a fluorescent donor group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-Dinitrophenyl (Dnp).[1][2][3][4] In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group. When a protease, such as BACE-1, cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation disrupts the FRET, leading to an increase in the fluorescence of Mca, which can be measured to determine enzyme activity.[1][2][3][4]
Q2: What are the recommended excitation and emission wavelengths for the Mca fluorophore?
A2: The recommended excitation wavelength for Mca is approximately 320-328 nm, and the emission wavelength is around 393-420 nm. It is advisable to confirm the optimal wavelengths using your specific instrumentation.
Q3: How should I store and handle the this compound substrate?
A3: The lyophilized substrate should be stored at -20°C to -70°C, protected from light, and kept desiccated.[3] Once reconstituted, typically in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[3] Solutions should generally be used within a month to prevent loss of potency.[2]
Q4: What enzyme is this substrate typically used for?
A4: This substrate is frequently used to measure the activity of β-secretase (BACE-1), as its sequence is derived from the Swedish mutation of the amyloid precursor protein (APP), a known BACE-1 cleavage site.[1] It may also be cleaved by other peptidases with similar substrate specificity.[1]
Experimental Protocols
General Assay Protocol for BACE-1 Activity
This protocol provides a general guideline. Specific concentrations and incubation times may require optimization based on the enzyme source and activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.2 M Sodium Acetate buffer with a pH of 4.5.[5]
-
Substrate Stock Solution: Dissolve the lyophilized this compound substrate in DMSO to create a concentrated stock solution (e.g., 1 mg/mL or 500 µM).
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. A common final concentration is 10 µM.[6]
-
Enzyme Solution: Dilute the BACE-1 enzyme in cold Assay Buffer to the desired concentration. The final enzyme concentration should be optimized to ensure the reaction remains in the linear range (typically aiming for 5-15% substrate cleavage).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the working substrate solution to each well of a black 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader with excitation at ~320 nm and emission at ~405 nm.
-
-
Controls:
-
Negative Control (No Enzyme): 50 µL of working substrate solution + 50 µL of Assay Buffer. This helps to determine the background fluorescence of the substrate.
-
Positive Control (No Inhibitor): 50 µL of working substrate solution + 50 µL of diluted enzyme solution. This represents the maximum enzyme activity.
-
Inhibitor Control: 50 µL of working substrate solution + 50 µL of enzyme pre-incubated with a known BACE-1 inhibitor.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 320-328 nm | Optimal wavelength may vary slightly with instrument. |
| Emission Wavelength | 393-420 nm | Optimal wavelength may vary slightly with instrument. |
| Substrate Concentration | 10-20 µM | May need optimization based on enzyme Km. |
| Assay Buffer | 0.2 M Sodium Acetate, pH 4.5 | Optimal pH for BACE-1 activity.[5] |
| Incubation Temperature | 37°C | |
| Storage (Lyophilized) | -20°C to -70°C | Protect from light. |
| Storage (Reconstituted) | -20°C (aliquots) | Avoid repeated freeze-thaw cycles. Use within 1 month.[2][3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate degradation due to light exposure or improper storage. 2. Autofluorescence from test compounds or microplate material. 3. Contamination of reagents. | 1. Store substrate protected from light and aliquot to avoid freeze-thaw cycles. Run a "substrate only" control. 2. Screen compounds for autofluorescence at assay wavelengths. Use black, non-fluorescent microplates. 3. Use fresh, high-purity reagents and sterile techniques. |
| Low or No Signal | 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect instrument settings (wavelengths, gain). 4. Presence of an unknown inhibitor in the sample. | 1. Ensure enzyme is stored correctly and handled on ice. Test with a positive control of known activity. 2. Verify the pH of the assay buffer and the incubation temperature. 3. Check the excitation/emission wavelengths and optimize the gain setting on the fluorometer. 4. Include a control with a known amount of active enzyme spiked into the sample to test for inhibition. |
| Poor Reproducibility | 1. Inaccurate pipetting, especially of small volumes. 2. Introduction of air bubbles into wells. 3. Temperature gradients across the plate. 4. Incomplete mixing of reagents. | 1. Use calibrated pipettes and consider reverse pipetting for viscous solutions. 2. Be careful during pipetting to avoid bubbles. Centrifuge the plate briefly if bubbles are present. 3. Ensure the plate is uniformly heated during incubation. 4. Mix the plate gently but thoroughly after adding reagents. |
| Non-linear Reaction Progress | 1. Substrate depletion (reaction has gone past the linear range, >15% conversion). 2. Enzyme instability under assay conditions. | 1. Reduce the enzyme concentration or the incubation time. 2. Check the stability of the enzyme in the assay buffer over the time course of the experiment. |
Visual Guides
Caption: General workflow for the this compound assay.
Caption: Principle of the FRET-based this compound assay.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating BACE-1 Assay Results: A Comparative Guide to Specific Inhibitors
Introduction to BACE-1 and Assay Validation
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a critical enzyme in the pathogenesis of Alzheimer's disease (AD). It performs the initial cleavage of the amyloid precursor protein (APP), a step required for the production of amyloid-β (Aβ) peptides. These peptides can aggregate to form the amyloid plaques that are a hallmark of AD.[1][2][3] Consequently, BACE-1 has become a primary therapeutic target for the development of drugs aimed at slowing the progression of AD.[1][4]
The development of BACE-1 inhibitors requires robust and reliable assays to screen for and characterize the potency and specificity of these compounds. Validating the results of these assays is crucial to ensure that the observed effects are indeed due to the inhibition of BACE-1 and not off-target effects. Specific inhibitors are indispensable tools in this validation process. This guide provides a comparison of BACE-1 assay methodologies, details on specific inhibitors, and the experimental protocols for their use in assay validation.
The BACE-1 Signaling Pathway in Amyloid-β Production
The amyloidogenic pathway begins with the cleavage of APP by BACE-1. This is followed by a subsequent cleavage by γ-secretase, which results in the generation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[2] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[2] Understanding this pathway is fundamental to interpreting the results of BACE-1 assays.
BACE-1 Assay Methodologies
Several assay formats are available to measure BACE-1 activity, each with its own advantages and limitations. The most common are Fluorescence Resonance Energy Transfer (FRET) assays and cell-based assays.
-
Fluorescence Resonance Energy Transfer (FRET) Assays: These are biochemical assays that utilize a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[5][6] FRET assays are highly sensitive, easily adaptable for high-throughput screening (HTS), and useful for studying enzyme kinetics.[5][6]
-
Cell-Based Assays: These assays measure BACE-1 activity within a cellular context. A common approach involves using cell lines that are stably transfected to overexpress APP.[4] The levels of secreted Aβ peptides in the cell culture medium are then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).[3] Cell-based assays provide a more physiologically relevant environment and can assess the cell permeability of inhibitor compounds.[4]
Experimental Protocols for BACE-1 Assays
Detailed and standardized protocols are essential for obtaining reproducible and comparable data. Below is a representative protocol for a FRET-based BACE-1 inhibition assay.
Protocol: FRET-Based BACE-1 Inhibition Assay
This protocol is adapted from commercially available BACE-1 FRET assay kits.[5][6][7]
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[8]
-
Specific BACE-1 inhibitor (for validation and as a positive control)
-
Test compounds
-
96-well black microplate[6]
-
Microplate reader capable of fluorescence detection[6]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of the specific BACE-1 inhibitor and test compounds in assay buffer.
-
Dilute the BACE-1 enzyme to the desired concentration in assay buffer.
-
Dilute the BACE-1 FRET substrate to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compounds or specific inhibitor to the wells of the 96-well plate. For control wells, add 10 µL of assay buffer.
-
Add 10 µL of the diluted BACE-1 FRET substrate to all wells.
-
Mix gently by pipetting.
-
-
Initiation of Reaction:
-
To start the reaction, add 10 µL of the diluted BACE-1 enzyme to each well.[5]
-
-
Incubation:
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., excitation at 545 nm and emission at 585 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percent inhibition for each test compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Inhibitor Validation
The process of validating BACE-1 assay results with specific inhibitors typically follows a structured workflow, from initial screening to detailed characterization.
Comparison of Specific BACE-1 Inhibitors
A number of specific BACE-1 inhibitors have been developed and utilized in both preclinical research and clinical trials. These compounds vary in their chemical structure, potency, and selectivity. While many clinical trials have been discontinued due to side effects or lack of efficacy, these inhibitors remain valuable tools for research.[2][9]
| Inhibitor | IC50/Ki (BACE-1) | Selectivity (vs. BACE-2) | Key Characteristics & Clinical Trial Status |
| Verubecestat (MK-8931) | IC50: ~10 nM[10] | Less selective, also inhibits BACE-2[11] | Orally bioavailable, brain-penetrant.[11] Phase III trials were terminated due to a lack of efficacy.[11] |
| Lanabecestat (AZD3293) | Ki: 0.4 nM[11] | ~2-fold selective for BACE-1 over BACE-2[11] | Orally administered, slow off-rate.[11] Phase III trials were discontinued.[12] |
| Atabecestat (JNJ-54861911) | Potent inhibitor | - | Showed dose-dependent reduction of Aβ in CSF.[11] Development was halted due to liver toxicity concerns.[11] |
| Elenbecestat (E2609) | Potent inhibitor | ~3.5-fold selective for BACE-1 over BACE-2[2] | Showed significant reduction in Aβ levels.[2] Phase III trials were discontinued.[2] |
| CNP520 (Umibecestat) | Ki: 11 nM (human BACE-1)[11] | ~2.7-fold selective for BACE-1 over BACE-2[11] | Brain-penetrant, orally available.[11] Development was stopped due to cognitive worsening in some participants.[2] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Validating Assay Results with Specific Inhibitors
Specific inhibitors are crucial for several aspects of BACE-1 assay validation:
-
Confirming Target Engagement: By demonstrating that a known BACE-1 inhibitor can produce a dose-dependent reduction in signal, researchers can confirm that the assay is indeed measuring BACE-1 activity.
-
Assessing Specificity: The specificity of a novel inhibitor can be determined by comparing its activity against BACE-1 to its activity against related proteases, such as BACE-2 and Cathepsin D.[4] An ideal inhibitor should exhibit high selectivity for BACE-1.
-
Establishing a Baseline for Potency: The IC50 values of well-characterized inhibitors serve as a benchmark for evaluating the potency of new compounds.
-
Troubleshooting and Quality Control: A specific inhibitor can be used as a positive control in routine assays to ensure consistency and reliability.
The logic of using specific and non-specific inhibitors to validate assay results is illustrated in the diagram below.
Alternative Approaches and Future Directions
Given the challenges encountered in clinical trials with BACE-1 inhibitors, including off-target effects and potential mechanism-based side effects, alternative therapeutic strategies are being explored.[1][13] These include:
-
Lowering BACE-1 expression levels: Instead of directly inhibiting the enzyme, this approach aims to reduce the amount of BACE-1 protein.[1]
-
Developing APP-selective BACE-1 inhibitors: These inhibitors would preferentially block the cleavage of APP over other BACE-1 substrates, potentially reducing mechanism-based side effects.[14]
-
Immunotherapy: The use of antibodies to clear Aβ plaques from the brain remains a major area of research.[9]
-
Targeting BACE-2: Some research suggests that BACE-2 may have a protective role in AD, making its unwanted inhibition by non-selective BACE-1 inhibitors a concern.[15][16] Developing BACE-1 specific inhibitors is therefore critical.
Conclusion
The validation of BACE-1 assay results is a cornerstone of drug discovery efforts targeting Alzheimer's disease. Specific BACE-1 inhibitors are indispensable for confirming target engagement, assessing the potency and selectivity of new compounds, and ensuring the overall reliability of the assay data. While the clinical development of BACE-1 inhibitors has faced significant setbacks, the knowledge gained from these efforts and the continued use of these compounds as research tools are invaluable. The detailed experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively validate their BACE-1 assay results and contribute to the ongoing search for effective AD therapies.
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human/Mouse BACE1 ELISA Kit (EHBACE1) - Invitrogen [thermofisher.com]
- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]
- 13. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 16. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BACE-1 Substrates: Mca-SEVNLDAEFK(Dnp)-NH2 in Focus
For researchers in neurodegenerative disease and drug development, the accurate measurement of β-secretase (BACE-1) activity is paramount. The choice of substrate is a critical determinant of assay sensitivity and kinetic performance. This guide provides a comparative overview of the widely used fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2, alongside other common BACE-1 substrates, supported by experimental data and detailed protocols.
Performance Comparison of BACE-1 Substrates
The catalytic efficiency of BACE-1 with different substrates is best assessed by comparing their kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.
The substrate this compound incorporates the "Swedish" mutation (NL) of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE-1 than the wild-type sequence.[1] This enhanced cleavage is reflected in the kinetic data available for similar peptide sequences.
Below is a summary of kinetic parameters for different BACE-1 substrates. It is important to note that direct comparisons are most accurate when data is generated under identical experimental conditions. The data presented here is compiled from multiple studies and should be interpreted with this consideration.
| Substrate Type | Peptide Sequence | FRET Pair | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Swedish Mutant | SEVNL/DAEFR | Not Specified | 9 | 0.02 | 2,222 | [1] |
| Wild-Type | SEVKM/DAEFR | Not Specified | 7 | 0.002 | 286 | [1] |
| Swedish Mutant (APPΔNL) | Not Specified | Abz/EDDnp | Not Reported | Not Reported | 33,333 (relative) | [2] |
| Wild-Type (APPWT) | Not Specified | Abz/EDDnp | Not Reported | Not Reported | 7,222 (relative) | [2] |
Note: The kcat/Km for APPΔNL and APPWT from the second source were reported in h⁻¹nM⁻¹ and have been converted to M⁻¹s⁻¹ for relative comparison.
The data clearly indicates that substrates containing the Swedish mutant sequence are processed more efficiently by BACE-1 than their wild-type counterparts. The this compound substrate, with its core "SEVNLDAEFK" sequence, is expected to exhibit kinetic properties similar to the "Swedish Mutant" peptide listed above, characterized by a high turnover rate.
Principle of the BACE-1 FRET Assay
The comparison of these substrates relies on a Fluorescence Resonance Energy Transfer (FRET) assay. In its uncleaved state, the fluorophore (Mca) and the quencher (Dnp) in the this compound peptide are in close proximity, leading to the quenching of the Mca fluorescence. Upon cleavage of the peptide by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Caption: Mechanism of a BACE-1 FRET assay.
Experimental Protocols
A generalized protocol for a BACE-1 activity assay using a fluorogenic substrate like this compound in a 96-well plate format is provided below. This protocol can be adapted for kinetic studies and inhibitor screening.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 fluorogenic substrate (e.g., this compound)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 inhibitor (for control)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BACE-1 substrate in DMSO.
-
Dilute the BACE-1 enzyme and substrate to their final working concentrations in cold Assay Buffer just before use.
-
Prepare serial dilutions of test compounds (inhibitors) if applicable.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor screening, add 10 µL of the compound dilution to the respective wells. For control wells, add 10 µL of Assay Buffer.
-
To initiate the reaction, add 20 µL of the diluted BACE-1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of the diluted BACE-1 substrate solution to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
For kinetic assays, record fluorescence readings every 1-2 minutes for 30-60 minutes. For endpoint assays, take a single reading after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Caption: Experimental workflow for a BACE-1 FRET assay.
Conclusion
The BACE-1 substrate this compound, which is based on the Swedish mutant APP sequence, offers superior catalytic efficiency compared to wild-type substrates. This makes it a highly sensitive tool for BACE-1 activity assays and high-throughput screening of inhibitors. The provided experimental protocol and workflow offer a robust framework for utilizing this and other fluorogenic substrates in a research setting. For the most accurate comparative results, it is recommended to evaluate different substrates in-house under identical, optimized assay conditions.
References
A Comparative Guide to the Cross-Validation of Mca-SEVNLDAEFK(Dnp)-NH2 Assay with High-Performance Liquid Chromatography (HPLC) Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Mca-SEVNLDAEFK(Dnp)-NH2 fluorescent assay with standard High-Performance Liquid Chromatography (HPLC) methods for the quantification of enzymatic activity. The this compound peptide is a fluorogenic substrate used to measure the activity of peptidases, such as Beta-secretase 1 (BACE-1), which are implicated in neurological disorders.[1][2][3] Cross-validation with an orthogonal method like HPLC is crucial for ensuring the accuracy, reliability, and robustness of kinetic data in drug discovery and academic research.
Mechanism of the this compound Assay
The this compound assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][5] The peptide contains a fluorescent donor, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1][2] In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group.[1][2] Upon enzymatic cleavage of the peptide between the Mca and Dnp residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1][2][3]
Caption: Figure 1: Mechanism of the this compound FRET-Based Assay.
Cross-Validation Workflow with HPLC
Cross-validation involves comparing the results from the primary assay (this compound) with a secondary, often more direct, analytical method like HPLC.[6][7] HPLC can be used to directly measure the consumption of the substrate and/or the formation of the cleaved products over time. A common approach is to use reversed-phase HPLC (RP-HPLC) which separates peptides based on their hydrophobicity.[7][8]
Caption: Figure 2: Cross-Validation Workflow.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical comparative data between the this compound assay and a validated RP-HPLC method for determining enzyme kinetics.
| Performance Metric | This compound Assay | RP-HPLC Method | Comments |
| Principle | FRET-based fluorescence increase | Separation by hydrophobicity | The fluorescent assay is continuous, while HPLC is a discrete, endpoint measurement for each time point. |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~1 nM product | ~10 nM product | The fluorescence assay is generally more sensitive. |
| Limit of Quantification (LOQ) | ~5 nM product | ~50 nM product | The higher sensitivity of the fluorescence assay allows for more precise quantification at lower concentrations. |
| Precision (%RSD) | < 5% | < 10% | The automated nature of fluorescence plate readers can lead to higher precision. |
| Throughput | High (384-well plate format) | Low (serial injections) | The this compound assay is highly amenable to high-throughput screening. |
| Interference | Autofluorescent compounds, light scattering | Co-eluting compounds | Each method has distinct potential sources of interference that must be considered. |
Experimental Protocols
This compound Enzyme Activity Assay
-
Reagent Preparation :
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare an assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Prepare a stock solution of the enzyme of interest in an appropriate buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well black microplate, add the assay buffer.
-
Add the test compounds (inhibitors or activators) or vehicle control.
-
Add the enzyme to initiate the reaction, ensuring thorough mixing.
-
Incubate for a pre-determined time at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition :
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Reversed-Phase HPLC (RP-HPLC) Method
-
Sample Preparation from Enzyme Reaction :
-
Set up the enzymatic reaction as described for the fluorescence assay.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a strong acid (e.g., 10% trifluoroacetic acid). This stops the enzymatic activity and precipitates the enzyme.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Instrumentation and Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point for peptide separations.[6]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm (for peptide bonds) and/or 365 nm (for the Dnp group).
-
Injection Volume : 20 µL.
-
-
Data Analysis :
-
Identify the peaks corresponding to the intact this compound substrate and the cleaved product(s).
-
Integrate the peak areas for both the substrate and product at each time point.
-
Calculate the rate of substrate depletion or product formation to determine the enzyme activity.
-
Conclusion
The this compound assay offers a highly sensitive, continuous, and high-throughput method for measuring enzyme activity. Cross-validation with a robust and direct method like RP-HPLC is essential to confirm the accuracy and reliability of the results obtained from the primary fluorescence assay. While HPLC provides a more direct measurement of substrate turnover, its lower throughput makes it more suitable for validation and mechanistic studies rather than large-scale screening. The choice of method will depend on the specific requirements of the study, with the fluorescent assay being ideal for screening and initial characterization, and HPLC serving as a crucial tool for orthogonal validation and detailed kinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Specificity of Mca-SEVNLDAEFK(Dnp)-NH2: A Comparative Analysis for BACE-1, BACE-2, and Cathepsin D
For Immediate Release
A Detailed Comparison Guide for Researchers in Neuroscience and Drug Discovery
This guide provides a comprehensive comparison of the enzymatic specificity of the fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2, for three key aspartic proteases: β-secretase 1 (BACE-1), β-secretase 2 (BACE-2), and Cathepsin D. Understanding the substrate specificity of these enzymes is crucial for the development of selective inhibitors, particularly in the context of Alzheimer's disease research, where BACE-1 is a primary therapeutic target.
The substrate this compound is a well-established tool for measuring BACE-1 activity. Its sequence is derived from the "Swedish" mutant of the amyloid precursor protein (APP), which is known to be more efficiently cleaved by BACE-1. This guide presents available experimental data to objectively compare its cleavage by BACE-1, its close homolog BACE-2, and the lysosomal protease Cathepsin D, which can exhibit off-target effects with non-selective inhibitors.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of this compound and similar substrates by BACE-1, BACE-2, and Cathepsin D. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| BACE-1 | Mca-SEVNM DAEFRK(Dnp)-NH₂* | 7.7 ± 1.2 | 16.8 ± 1.1 | 2.18 x 10⁶ | [1] |
| BACE-2 | Mca-SEVNLDAEFK(Dnp)-NH₂ | 24.8 ± 4.7 | 0.095 ± 0.008 | 3.8 x 10³ | |
| Cathepsin D | Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂** | 1.3 | 0.53 | 4.08 x 10⁵ |
*Note: The substrate used for BACE-1 analysis is a close analog, with a Met residue instead of a Leu at the P1 position. **Note: The substrate for Cathepsin D is structurally different but represents a preferred Mca-based substrate for this enzyme.
Based on the available data, this compound and its close analog are significantly more efficiently cleaved by BACE-1 compared to BACE-2, as indicated by the substantially higher kcat/Km value. While a direct comparison with Cathepsin D on the same substrate is unavailable, the data suggests that Cathepsin D can efficiently cleave certain fluorogenic peptide substrates, highlighting the importance of assessing inhibitor selectivity against this protease.
Experimental Protocols
A generalized protocol for determining the kinetic parameters of BACE-1, BACE-2, or Cathepsin D using a fluorogenic Mca-peptide substrate is provided below. This protocol is a composite based on common methodologies found in the literature and assay kit manuals.
Materials:
-
Recombinant human BACE-1, BACE-2, or Cathepsin D
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~320-328 nm and emission at ~390-420 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the substrate stock solution to various working concentrations in Assay Buffer.
-
Dilute the enzyme stock solution to the desired final concentration in cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the substrate solution at varying concentrations.
-
Include control wells containing Assay Buffer only (for background fluorescence).
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. The final volume in each well should be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorometric microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the kinetic curve.
-
Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free Mca fluorophore.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this comparative analysis.
Caption: Experimental workflow for kinetic analysis.
Caption: Principle of the FRET-based enzymatic assay.
References
Performance Review of the Fluorogenic BACE1 Substrate: Mca-SEVNLDAEFK(Dnp)-NH2
A Comparative Guide for Researchers in Alzheimer's Disease Drug Discovery
This guide provides a comprehensive analysis of the performance of the fluorogenic peptide substrate, Mca-SEVNLDAEFK(Dnp)-NH2, for the measurement of β-secretase (BACE1) activity. BACE1 is a primary therapeutic target in Alzheimer's disease, and accurate assessment of its enzymatic activity is crucial for the discovery and development of novel inhibitors. This document outlines the substrate's kinetic parameters, details relevant experimental protocols, and compares its performance with alternative BACE1 substrates, offering researchers a valuable resource for assay selection and optimization.
Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)
The substrate this compound operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence SEVNLDAEFK is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is a preferred cleavage site for BACE1. The N-terminus of the peptide is labeled with the fluorophore (7-Methoxycoumarin-4-yl)acetyl (Mca), and the C-terminal lysine residue is modified with the quencher 2,4-Dinitrophenyl (Dnp).[1][2][3]
In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher results in the suppression of fluorescence. Upon cleavage of the peptide bond between asparagine (N) and leucine (L) by BACE1, the Mca-containing fragment is liberated from the Dnp quencher. This separation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of enzymatic activity.[2]
Performance Characteristics
| Parameter | Value | Reference Substrate | Source |
| Km | ~9 µM | SEVNL/DAEFR | [4] |
| kcat | ~0.02 s-1 | SEVNL/DAEFR | [4] |
Note: The provided kinetic constants are for the core recognition sequence. The specific fluorophore and quencher moieties may slightly influence these values.
Comparison with Alternative BACE1 Substrates
Several other substrates are utilized for measuring BACE1 activity. The following table provides a comparison of their performance characteristics.
| Substrate Type | Substrate Name/Principle | Km | Key Advantages | Key Disadvantages |
| Fluorogenic Peptide (FRET) | This compound | ~9 µM | High specificity for BACE1, continuous kinetic measurements. | Potential for interference from fluorescent compounds. |
| Fluorogenic Peptide (FRET) | Rh-EVNL (Rhodamine-based) | Not specified | "Red" FRET system may reduce background fluorescence.[4] | Proprietary components may limit customization. |
| Fluorogenic Protein | Casein-FITC | 110 nM | High affinity. | Less specific than peptide-based substrates.[1] |
| Colorimetric | L-BAPNA | Not specified | Does not require a fluorescence plate reader. | Lower sensitivity compared to fluorometric assays.[1] |
| Endogenous Substrate | Wild-type APP sequence (SEVKM/DAEFR) | 7 µM | Physiologically relevant sequence. | Lower catalytic efficiency (kcat = 0.002 s-1) compared to the Swedish mutant.[4] |
Experimental Protocol: BACE1 Activity Assay
This protocol provides a general framework for utilizing this compound to measure BACE1 activity in a 96-well plate format. It is recommended to optimize reagent concentrations and incubation times for specific experimental conditions.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader with excitation/emission wavelengths of ~320-328 nm and ~390-405 nm, respectively.[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the substrate stock solution in BACE1 Assay Buffer to the desired final concentration (e.g., 2-10 µM).
-
Dilute the BACE1 enzyme in cold BACE1 Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
For inhibitor screening, add the test compounds at various concentrations to the wells. For control wells, add an equivalent volume of vehicle (e.g., DMSO).
-
Add a known BACE1 inhibitor to positive control wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the diluted BACE1 enzyme solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 values.
-
Conclusion
This compound is a robust and widely used fluorogenic substrate for the sensitive and continuous measurement of BACE1 activity. Its design, based on the preferential "Swedish" cleavage site, confers high specificity. While its kinetic parameters are comparable to other peptide-based substrates, its performance and the wealth of available literature make it a reliable choice for high-throughput screening of BACE1 inhibitors and for fundamental enzymatic studies in the context of Alzheimer's disease research. Researchers should, however, remain mindful of potential interference from fluorescent test compounds and consider appropriate controls in their experimental design.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.thomasnet.com [cdn.thomasnet.com]
- 3. Insulysin FRET substrate [Mca]/[Dnp] | CRB1100406 [biosynth.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Confirming BACE1 Activity: A Guide to Orthogonal Methods for Validating Mca-SEVNLDAEFK(Dnp)-NH2 Assay Findings
For researchers, scientists, and drug development professionals, robust and reliable data is paramount. When evaluating the activity of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, the fluorogenic substrate Mca-SEVNLDAEFK(Dnp)-NH2 is a widely used tool. This substrate enables a sensitive Fluorescence Resonance Energy Transfer (FRET) assay to measure BACE1 cleavage. However, to ensure the accuracy and reliability of findings, employing orthogonal methods is crucial. This guide provides a comparative overview of alternative techniques to confirm and complement the results obtained from this compound-based assays.
The primary FRET-based assay relies on the cleavage of the this compound peptide by BACE1. This cleavage separates a fluorescent donor (Mca) from a quencher (Dnp), resulting in an increase in fluorescence that is proportional to enzyme activity. While this method is sensitive and suitable for high-throughput screening, orthogonal assays are essential to validate findings, rule out potential artifacts, and provide a more comprehensive understanding of BACE1 function in a biological context.
Comparative Analysis of Orthogonal Methods
To provide a clear comparison, the following table summarizes the key characteristics of the primary FRET assay and its orthogonal counterparts.
| Assay Method | Principle | Measures | Throughput | Advantages | Limitations |
| This compound FRET Assay | Cleavage of a fluorogenic peptide substrate separates a FRET pair, leading to increased fluorescence. | Direct enzymatic activity of purified or recombinant BACE1. | High | Sensitive, continuous, and suitable for HTS of inhibitors. | Can be prone to interference from fluorescent compounds; uses an artificial substrate. |
| Western Blotting (APP-CTF) | Immunodetection of the C-terminal fragment of Amyloid Precursor Protein (APP-CTF, specifically C99) produced by BACE1 cleavage. | BACE1 activity in a cellular context on its natural substrate. | Low | Provides information on the processing of the endogenous substrate in a biological system. | Semi-quantitative, labor-intensive, and not suitable for HTS. |
| BACE1 ELISA | Sandwich immunoassay to quantify BACE1 protein levels. | Total BACE1 protein concentration. | Medium to High | Highly specific and quantitative for BACE1 protein. | Does not measure enzymatic activity; cannot distinguish between active and inactive enzyme. |
| AlphaLISA | Proximity-based immunoassay where antibody-coated beads are brought together by the target protein (BACE1), generating a chemiluminescent signal. | BACE1 protein levels. | High | Homogeneous (no-wash) assay, highly sensitive, and suitable for HTS. | Measures protein levels, not activity; requires specific antibody pairs. |
| Mass Spectrometry | Identifies and quantifies BACE1 cleavage products of APP or other substrates. | Specific cleavage events and identification of novel substrates. | Low to Medium | Highly specific and can identify the exact cleavage site; can be used for substrate discovery. | Requires specialized equipment and expertise; lower throughput. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
This compound BACE1 FRET Assay Protocol
This protocol is adapted for a 96-well format and measures the kinetic activity of BACE1.
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant BACE1 to the desired concentration in cold BACE1 Assay Buffer.
-
Prepare the this compound substrate solution in BACE1 Assay Buffer.
-
Prepare a dilution series of the BACE1 inhibitor.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of BACE1 Assay Buffer (blank).
-
Add 50 µL of the diluted BACE1 enzyme solution to the remaining wells.
-
Add 2 µL of the BACE1 inhibitor dilutions or vehicle (DMSO) to the respective wells.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~325 nm and emission at ~393 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for inhibitor-treated wells compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
Western Blot Protocol for APP C-Terminal Fragments (CTFs)
This method allows for the detection of the C99 fragment, a direct product of BACE1 cleavage of APP in cell lysates.
Reagents and Materials:
-
Cell lysates from cells expressing APP
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Tris-Tricine gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Primary antibody against the C-terminus of APP (e.g., anti-APP-CTF)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) onto a Tris-Tricine gel.
-
Run the gel until adequate separation of low molecular weight fragments is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP-CTF antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity corresponding to the C99 fragment. Compare the levels of C99 in inhibitor-treated versus untreated samples.
-
BACE1 ELISA Protocol
This protocol outlines the general steps for a sandwich ELISA to quantify BACE1 protein levels.
Reagents and Materials:
-
BACE1 ELISA kit (containing a pre-coated plate, detection antibody, standards, and buffers)
-
Sample lysates (cell culture, tissue homogenates, etc.)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Reconstitute the BACE1 standard to create a standard curve.
-
Dilute samples to the appropriate concentration in the provided diluent buffer.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.
-
Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells four times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells four times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).
-
Add 50 µL of stop solution to each well.
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of BACE1 in the samples.
-
Visualizing Workflows and Pathways
To better illustrate the relationships between these methods and the underlying biological pathway, the following diagrams are provided.
FRET Assay Workflow for BACE1 Activity
Relationship of Orthogonal Methods to FRET Findings
Simplified APP Processing Pathways
A Head-to-Head Comparison: Mca-SEVNLDAEFK(Dnp)-NH2 vs. Industry-Standard BACE-1 Assays
For researchers and drug development professionals at the forefront of Alzheimer's disease research, the accurate measurement of Beta-secretase 1 (BACE-1) activity is paramount. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE-1 is a primary therapeutic target. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2, against leading industry-standard BACE-1 assay kits. We will delve into their core principles, experimental protocols, and performance data to aid in the selection of the most appropriate assay for your research needs.
At the heart of BACE-1 activity measurement lies the principle of Fluorescence Resonance Energy Transfer (FRET). This methodology utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE-1, the fluorophore is liberated from the quencher's proximity, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity. Both the standalone substrate this compound and the substrates included in commercial kits operate on this principle.
Quantitative Performance Metrics
To provide a clear comparison, the following table summarizes the key kinetic parameter, the Michaelis constant (K_m), for the substrate used in a popular commercial BACE-1 inhibitor screening assay. The K_m value represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max) and is an inverse measure of the substrate's affinity for the enzyme. A lower K_m value indicates a higher affinity.
| Assay Substrate/Kit | Peptide Sequence | Fluorophore/Quencher | Reported K_m Value (for human recombinant BACE-1) |
| Industry Standard Example: Cayman Chemical BACE Inhibitor Screening Assay Kit | H-RE(EDANS)EVNLDAEFK(Dabcyl)R-OH | EDANS/Dabcyl | 9 µM |
| This compound | SEVNLDAEFK | Mca/Dnp | Data not readily available in public sources |
Note: While this compound is a well-established and widely cited FRET substrate for BACE-1, a definitive, publicly available K_m value from a head-to-head comparative study was not identified during the literature search for this guide. Researchers using this substrate typically perform their own kinetic characterization.
The Enzymatic Cleavage of a FRET Substrate by BACE-1
The following diagram illustrates the fundamental mechanism of a FRET-based BACE-1 assay.
Caption: Enzymatic cleavage of the FRET substrate by BACE-1 separates the fluorophore and quencher, leading to a detectable fluorescence signal.
Experimental Protocols: A Comparative Overview
The general workflow for BACE-1 activity assays is consistent, whether using this compound or a commercial kit. However, specific reagent concentrations, incubation times, and buffer compositions may vary. Below is a generalized protocol that can be adapted for this compound, alongside the protocol for a representative commercial kit.
General Protocol for this compound
1. Reagent Preparation:
- Assay Buffer: Typically 50 mM Sodium Acetate, pH 4.5.
- BACE-1 Enzyme: Recombinant human BACE-1 diluted in assay buffer to the desired concentration.
- Substrate: this compound dissolved in DMSO to create a stock solution, then diluted in assay buffer to the final working concentration.
- Inhibitors (for screening): Dissolved in DMSO and diluted to various concentrations.
2. Assay Procedure (96-well plate format):
- Add assay buffer to all wells.
- Add inhibitor or vehicle (DMSO) to the respective wells.
- Add the BACE-1 enzyme solution to all wells except the "no enzyme" control.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the this compound substrate solution.
- Measure the fluorescence kinetically over a set period (e.g., 60 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the Mca fluorophore (typically Ex/Em = 328/393 nm).
Protocol for a Commercial BACE-1 Inhibitor Screening Kit (Example: Cayman Chemical)
1. Reagent Preparation:
- Assay Buffer: Provided as a 10X concentrate, diluted to 1X with HPLC-grade water (final concentration 50 mM Sodium Acetate, pH 4.5).
- BACE-1 Enzyme: Provided as a concentrated stock, diluted 1:10 in 1X assay buffer before use.
- Substrate: Provided as a ready-to-use solution in DMSO.
- Inhibitors: Prepared by the user.
2. Assay Procedure (96-well plate format):
- Add 1X assay buffer, BACE-1 enzyme, and inhibitor/vehicle to the appropriate wells.
- Initiate the reaction by adding the substrate to all wells.
- Incubate the plate for 40 minutes at room temperature.
- Read the fluorescence using excitation wavelengths of 335-345 nm and emission wavelengths of 485-510 nm.
Workflow for a BACE-1 Inhibitor Screening Assay
The following flowchart outlines the typical steps involved in screening for potential BACE-1 inhibitors using a FRET-based assay.
Caption: A typical workflow for screening BACE-1 inhibitors, from reagent preparation to hit identification.
Conclusion
Both this compound and industry-standard BACE-1 assay kits provide robust and reliable methods for measuring BACE-1 activity. The choice between them often depends on the specific needs of the laboratory.
-
This compound offers flexibility, allowing researchers to optimize assay conditions and component concentrations for their specific experimental setup. However, this requires more upfront assay development and characterization, including the determination of kinetic parameters like K_m.
-
Commercial BACE-1 assay kits provide a convenient, all-in-one solution with pre-optimized reagents and a validated protocol. This can save significant time and resources, particularly for high-throughput screening applications. The availability of a reported K_m value for the substrate in some kits also facilitates the comparison of inhibitor potencies across different studies.
For researchers conducting fundamental kinetic studies or those who require a high degree of customization, this compound is an excellent choice. For laboratories focused on high-throughput screening or those who prioritize convenience and standardization, a commercial kit is likely the more practical option. Ultimately, the selection should be guided by the specific research question, available resources, and desired level of assay characterization.
Independent Verification of Mca-SEVNLDAEFK(Dnp)-NH2 Assay Data: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the selection of an appropriate substrate for activity assays is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the fluorescent resonance energy transfer (FRET) peptide substrate, Mca-SEVNLDAEFK(Dnp)-NH2, with a well-characterized alternative, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (commonly known as FS-6). This comparison is supported by experimental data from peer-reviewed literature and includes detailed methodologies to facilitate independent verification.
Executive Summary
This compound is a fluorogenic peptide substrate containing a 7-methoxycoumarin (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. While it is frequently utilized for assaying beta-secretase 1 (BACE-1) activity, its utility for specific MMPs is less documented in publicly available literature. In contrast, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) has been specifically designed and characterized as a broad-spectrum MMP substrate with demonstrated enhanced specificity constants for several collagenases compared to earlier generation substrates. This guide presents available kinetic data for both substrates, outlines a general experimental protocol for their use in MMP activity assays, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Kinetic Parameters
Table 1: Kinetic Parameters for the Hydrolysis of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) by Various Human MMPs
| MMP | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Fibroblast Collagenase) | 180,000 |
| MMP-2 (Gelatinase A) | 480,000 |
| MMP-8 (Neutrophil Collagenase) | 590,000 |
| MMP-9 (Gelatinase B) | 500,000 |
| MMP-13 (Collagenase 3) | 1,100,000 |
| MMP-14 (MT1-MMP) | 300,000 |
Data sourced from Neumann et al. (2004).[1][2][3]
Note: The lack of readily available, peer-reviewed kinetic data for this compound with a wide range of MMPs presents a significant challenge for direct comparison. Researchers considering this substrate for MMP studies are strongly encouraged to perform their own kinetic characterization against the specific MMPs of interest.
Experimental Protocols
The following is a generalized protocol for determining MMP activity using FRET peptide substrates like this compound or Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. This protocol should be optimized for specific experimental conditions.
I. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
Enzyme Solution: Recombinant human MMP of interest, activated according to the manufacturer's instructions. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stock Solution: Dissolve the FRET peptide substrate (this compound or Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.
-
Inhibitor Solution (Optional): A broad-spectrum MMP inhibitor (e.g., GM6001) or a specific inhibitor for the MMP of interest, dissolved in DMSO.
II. Assay Procedure
-
Prepare a dilution series of the FRET peptide substrate in Assay Buffer. The final concentrations should typically range from 0.5 to 10 times the expected Km.
-
Pipette 50 µL of each substrate dilution into the wells of a black 96-well microplate.
-
To control wells, add 10 µL of the inhibitor solution. To all other wells, add 10 µL of DMSO.
-
Initiate the reaction by adding 40 µL of the activated enzyme solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time. For Mca-based substrates, typical excitation and emission wavelengths are 328 nm and 393 nm, respectively.
-
The initial reaction rates (v₀) are determined from the linear portion of the fluorescence versus time curves.
III. Data Analysis
-
Convert the fluorescence units to the concentration of cleaved substrate using a standard curve prepared with a known concentration of the fluorescent Mca group.
-
Plot the initial reaction rates (v₀) against the substrate concentrations ([S]).
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the kcat value from Vmax and the enzyme concentration.
Mandatory Visualization
Signaling Pathway: MMP Activation
Matrix metalloproteinases are typically synthesized as inactive zymogens (pro-MMPs) and require activation to become catalytically competent. This activation can occur through a variety of mechanisms, including proteolytic cleavage by other proteases.
Caption: General mechanism of pro-MMP activation via proteolytic removal of the pro-domain.
Experimental Workflow: FRET-Based MMP Activity Assay
The following diagram illustrates the key steps in performing a FRET-based assay to determine MMP activity.
Caption: Workflow for a typical FRET-based matrix metalloproteinase activity assay.
Logical Relationship: Principle of FRET-Based Substrate Cleavage
The underlying principle of the FRET assay is the disruption of energy transfer between a fluorophore and a quencher upon substrate cleavage.
Caption: Principle of fluorescence resonance energy transfer (FRET) in MMP activity assays.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mca-SEVNLDAEFK(Dnp)-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp)-NH2, ensuring its proper disposal is crucial for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste streams.
The toxicological properties of the complete this compound molecule have not been fully elucidated. Therefore, a cautious approach to its disposal is warranted, treating it as a potentially hazardous substance. This recommendation is primarily based on the presence of the 2,4-dinitrophenyl (Dnp) group, as dinitrophenyl compounds can be flammable and explosive under certain conditions and are generally considered hazardous waste.[1][2][3] The 7-methoxycoumarin (Mca) component is also noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment of the waste stream is essential. Since this compound is typically used in enzyme assays, the waste is likely to be a solution containing the peptide substrate, its cleavage products, a solvent (commonly Dimethyl Sulfoxide - DMSO), and buffer components.
| Component | Primary Hazards |
| This compound | Potential unknown toxicity, hazards associated with the Dnp and Mca moieties. |
| 2,4-dinitrophenyl (Dnp) group | Flammable solid, potential explosion hazard when dry, hazardous waste.[1][2][3] |
| 7-methoxycoumarin (Mca) group | Harmful if swallowed, toxic to aquatic life.[4] |
| Peptide Backbone | Generally low hazard, but toxicological properties of the specific sequence are not fully known. |
| Dimethyl Sulfoxide (DMSO) | Combustible liquid, can facilitate the absorption of other chemicals through the skin. |
| Buffer Salts | Generally non-hazardous, but depends on the specific buffer system used. |
Based on this assessment, all waste containing this compound should be classified and handled as hazardous chemical waste .
Experimental Protocol for Waste Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound from a typical laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling the compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous solid waste. Do not mix with other solid wastes.
-
Liquid Waste: All liquid waste from experiments, including unused stock solutions, reaction mixtures, and instrument rinsates, must be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
The waste container must be clearly labeled as "Hazardous Waste: Contains this compound and DMSO" and should list all other chemical components.
-
Never pour liquid waste containing this compound down the drain.[4]
3. Decontamination of Labware:
-
All labware (e.g., pipette tips, microplates, glassware) that has come into contact with this compound should be considered contaminated.
-
Disposable items should be placed in a designated hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The rinsate must be collected as hazardous liquid waste. Following the initial rinse, glassware can be washed according to standard laboratory procedures.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of the solid compound, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
The contaminated absorbent material must be collected in a sealed container and disposed of as hazardous waste.
-
Ventilate the area after cleanup is complete.
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
